molecular formula C16H14O5 B190329 Oxyimperatorin CAS No. 35740-18-2

Oxyimperatorin

Cat. No.: B190329
CAS No.: 35740-18-2
M. Wt: 286.28 g/mol
InChI Key: CTJZWFCPUDPLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxyimperatorin is a furanocoumarin natural compound isolated from medicinal herbs such as Angelica dahurica (Bai Zhi) and Glehnia littoralis . This compound is of significant interest in biomedical research for its potent anti-arthritic and anti-neuroinflammatory properties, acting through the modulation of key cell signaling pathways. In rheumatoid arthritis research, this compound has been shown to effectively suppress the pathological functions of fibroblast-like synoviocytes (RA-FLSs). It inhibits cell proliferation by disrupting DNA replication and inducing cell cycle arrest, specifically through the downregulation of cyclin B1 and CDK1 . Furthermore, it promotes apoptosis in these cells by reducing survivin expression and inducing DNA damage, while also impairing their migratory and invasive capabilities . Mechanistic studies, including RNA sequencing and network pharmacological analysis, confirm that these anti-arthritic effects are mediated through the targeted inhibition of the PI3K/AKT signaling axis, with this compound identified as a potential AKT1 inhibitor . These findings are supported by in vivo evidence showing that this compound alleviates symptoms in a collagen-induced arthritis (CIA) mouse model and suppresses the growth of synovial organoids . Concurrently, this compound demonstrates compelling efficacy in models of neuroinflammation. It attenuates microglia activation both in vitro and in vivo, significantly reducing the LPS-induced production of free radicals, pro-inflammatory cytokines, and mediators like iNOS and COX-2 . The primary mechanism underlying this anti-neuroinflammatory action is the inhibition of the NF-κB p65 signaling pathway; this compound suppresses LPS-induced phosphorylation and nuclear translocation of NF-κB p65 without affecting IκB degradation . This multifaceted activity against both the PI3K/AKT and NF-κB pathways positions this compound as a valuable pharmacological tool for investigating the pathophysiology of chronic inflammatory and autoimmune diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJZWFCPUDPLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957146
Record name 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35740-18-2
Record name Oxyimperatorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035740182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pursuit of Purity: A Technical Guide to the Discovery, Isolation, and Characterization of Oxyimperatorin

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Modern Imperative for Natural Product Chemistry

In the landscape of contemporary drug discovery, the systematic exploration of natural products remains a cornerstone of innovation. These evolutionarily optimized molecules offer a chemical diversity that synthetic libraries often struggle to replicate. Among these, the furanocoumarins stand out for their potent and varied biological activities. This guide provides an in-depth technical narrative on the history and methodology surrounding a specific linear furanocoumarin: oxyimperatorin. Our focus is not merely on the "what" but the "why"—elucidating the scientific rationale behind the journey from its discovery within medicinal plants to its isolation as a pure, characterizable entity. This document is intended for researchers, phytochemists, and drug development professionals who appreciate that the path to a novel therapeutic often begins with a deep understanding of a single, remarkable molecule.

Chapter 1: Genesis - The Discovery and Botanical Origins of this compound

The story of this compound, like that of many natural products, is rooted in ethnopharmacology. It belongs to the furanocoumarin class, compounds known for their photosensitizing, anti-inflammatory, and anti-cancer properties. The initial discovery of these molecules was not a singular event but a gradual unveiling through the phytochemical investigation of traditional medicinal plants.

This compound is primarily associated with plants from the Apiaceae and Rutaceae families. Historically and scientifically, its most notable source is the root of Angelica dahurica, known in traditional Chinese medicine as "Bai Zhi"[1][2]. This plant has been used for centuries to treat ailments such as headaches, inflammation, and pain, providing the initial impetus for its scientific investigation. Researchers exploring the chemical constituents of A. dahurica and other related species, such as Glehnia littoralis, consistently identified a suite of furanocoumarins, including imperatorin and its epoxide derivative, this compound[1]. The discovery was therefore a direct result of applying analytical chemistry to traditional botanical medicine, a paradigm that continues to yield significant leads in modern pharmacology.

Chapter 2: From Plant to Pure Compound: A Methodological Deep Dive

The isolation of a target molecule is a process of systematic enrichment, separating the compound of interest from a complex matrix of thousands of other metabolites. The strategy for this compound relies on exploiting its specific physicochemical properties.

Sourcing and Pre-processing of Botanical Material

The foundation of successful natural product isolation is high-quality starting material. For this compound, this typically involves the roots of Angelica dahurica.

  • Rationale: The roots are the primary storage organ for furanocoumarins in this species, offering the highest concentration and yield.

  • Protocol:

    • Harvesting: Roots are harvested at a mature stage when the concentration of secondary metabolites is typically at its peak.

    • Authentication: Botanical identity is confirmed by a qualified botanist or through DNA barcoding to prevent adulteration.

    • Preparation: The roots are washed, sliced, and shade-dried or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

    • Grinding: The dried material is ground into a coarse powder (20-40 mesh) to increase the surface area available for solvent extraction. This choice is causal: a powder that is too fine can impede solvent flow during extraction, while one that is too coarse results in inefficient extraction.

The Art of Extraction: Foundational Principles and Protocols

The goal of extraction is to efficiently transfer the target furanocoumarins from the solid plant matrix into a liquid solvent phase. This compound's moderately polar nature dictates the choice of solvent.

  • Causality of Solvent Selection: Solvents like methanol, ethanol, or ethyl acetate are chosen because their polarity is well-matched to furanocoumarins, allowing for effective solubilization while leaving behind highly polar compounds (like sugars and proteins) and very nonpolar compounds (like waxes and fats). Ethanol is often preferred in industrial settings due to its lower toxicity compared to methanol.

Protocol: Exhaustive Maceration

  • Setup: Place 1 kg of powdered A. dahurica root into a large vessel. Add 5 L of 95% ethanol.

  • Extraction: Seal the vessel and allow it to stand at room temperature for 72 hours with occasional agitation. The agitation ensures that the solvent near the plant material does not become saturated, maintaining a favorable concentration gradient for diffusion.

  • Filtration: Filter the mixture through cheesecloth or a Büchner funnel to separate the ethanolic extract (miscella) from the plant residue (marc).

  • Repetition: Repeat the extraction process on the marc two more times with fresh ethanol to ensure exhaustive extraction of the target compounds.

  • Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, viscous crude extract.

The Path to Purity: Chromatographic Isolation

The crude extract is a complex mixture requiring further separation. Column chromatography (CC) is the workhorse technique for this purpose, separating compounds based on their differential adsorption to a stationary phase.

  • Principle of Separation: Silica gel, a polar stationary phase, is used. Nonpolar compounds have a weak affinity for the silica and elute quickly with a nonpolar mobile phase. Polar compounds adsorb more strongly and require a more polar mobile phase to elute. By gradually increasing the polarity of the mobile phase (gradient elution), a refined separation can be achieved.

Workflow: Isolation of this compound

G A Dried, Powdered Angelica dahurica Root B Ethanolic Maceration (Crude Extract) A->B Extraction C Silica Gel Column Chromatography (Gradient Elution: Hexane -> Ethyl Acetate) B->C Purification Step 1 D Fraction Collection & TLC Analysis C->D Elution E Pooling of this compound-Rich Fractions D->E Analysis & Selection F Recrystallization E->F Purification Step 2 G Pure this compound (>98%) F->G Final Polish

Caption: General workflow for the isolation of this compound.

Protocol: Silica Gel Column Chromatography

  • Column Packing (Wet Slurry Method):

    • Plug the bottom of a glass column with cotton wool.

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane. The slurry method is chosen over dry packing to prevent air bubbles and channel formation, which would compromise separation efficiency.

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure a uniform bed.

  • Sample Loading:

    • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of dichloromethane.

    • In a separate flask, mix this solution with a small amount of silica gel (approx. 20 g) and dry it to a free-flowing powder. This "dry loading" technique ensures that the sample is applied to the column in a narrow, concentrated band, leading to better resolution.

    • Carefully add the sample-impregnated silica to the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by progressively adding ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). This gradient is critical; a sudden jump in polarity would cause many co-eluting compounds to come off the column at once.

    • Collect fractions (e.g., 20 mL each) continuously.

  • Monitoring:

    • Spot each fraction onto a Thin Layer Chromatography (TLC) plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under UV light (254 nm and 365 nm). Furanocoumarins are typically fluorescent.

    • Combine fractions that show a prominent spot corresponding to the Rf value of an this compound standard.

  • Final Purification:

    • Concentrate the pooled fractions.

    • Dissolve the residue in a minimal amount of a hot solvent like methanol and allow it to cool slowly. This recrystallization step will yield pure, crystalline this compound.

Chapter 3: Structural Elucidation: The Analytical Toolkit

Once a pure compound is isolated, its identity must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques that provide a unique "fingerprint" of the molecule's structure.

Physicochemical and Spectroscopic Fingerprinting

The combination of physical properties and spectral data provides a robust method for structural confirmation.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₆H₁₄O₅ PubChem CID 182251[1]
Molecular Weight 286.28 g/mol PubChem CID 182251[1]
Physical Description Crystalline solid Phytochemicals Online[3]
XLogP3 (Lipophilicity) 2.2 PubChem CID 182251[1]
Hydrogen Bond Donors 0 PubChem CID 182251[1]

| Hydrogen Bond Acceptors | 5 | PubChem CID 182251[1] |

Table 2: Key NMR Spectroscopic Data for this compound (in CDCl₃)

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
2 161.3 -
3 112.7 6.28 (d, J=9.6)
4 144.8 7.65 (d, J=9.6)
4a 112.9 -
5 149.1 -
5a 114.6 -
6 106.5 7.02 (s)
9 145.4 -
9a 107.5 -
2' 146.8 7.60 (d, J=2.2)
3' 99.8 6.78 (d, J=2.2)
1'' 72.1 4.45 (dd, J=11.0, 2.5), 4.95 (dd, J=11.0, 6.0)
2'' 62.3 3.40 (dd, J=6.0, 2.5)
3'' 58.4 -
4'' (CH₃) 24.9 1.40 (s)
5'' (CH₃) 19.3 1.35 (s)

Note: Data compiled from spectral databases and literature sources. Actual shifts may vary slightly based on solvent and instrument.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms[4]. 2D NMR experiments like HSQC and HMBC are then used to correlate protons to their attached carbons and to map out the connectivity of the entire molecule, confirming the furanocoumarin core and the specific structure of the oxirane-containing side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₄O₅)[1]. Fragmentation patterns observed in MS/MS experiments can further confirm the structural components of the molecule.

Chapter 4: Biosynthesis of this compound: Nature's Chemical Factory

Understanding how a plant synthesizes a compound like this compound offers insights for metabolic engineering and synthetic biology applications. The pathway begins with primary metabolism and proceeds through a series of specialized enzymatic steps.

The biosynthesis starts with L-phenylalanine, a product of the shikimate pathway. This is converted to umbelliferone, the common precursor for most furanocoumarins. The pathway then diverges to form linear or angular types. For this compound (a linear type), the key steps are:

  • Prenylation: An enzyme, a prenyltransferase, attaches a dimethylallyl pyrophosphate (DMAPP) group to the C-6 position of umbelliferone.

  • Cyclization & Aromatization: A series of enzymatic reactions, including those catalyzed by marmesin synthase and psoralen synthase, form the furan ring, yielding the parent structure, psoralen.

  • Hydroxylation & Prenylation: The psoralen core is further modified. For the imperatorin backbone, this involves hydroxylation at the C-8 position followed by O-prenylation.

  • Epoxidation: The final step is the epoxidation of the terminal double bond of the prenyl side chain of imperatorin to form this compound.

G cluster_0 Shikimate & Phenylpropanoid Pathway cluster_1 Furanocoumarin Backbone Synthesis L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H Umbelliferone Umbelliferone p_Coumaric->Umbelliferone C2'H, etc. Marmesin (+)-Marmesin Umbelliferone->Marmesin Prenylation & Cyclization Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase Xanthotoxol Xanthotoxol (8-Hydroxypsoralen) Psoralen->Xanthotoxol P450 Monooxygenase Imperatorin Imperatorin Xanthotoxol->Imperatorin O-Prenyltransferase This compound This compound Imperatorin->this compound Epoxidase

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Conclusion

The journey of this compound from a constituent of a traditional remedy to a highly purified and characterized molecule encapsulates the essence of natural product chemistry. Its discovery was guided by ethnobotanical knowledge, its isolation is a testament to the power of chromatographic science, and its characterization is made possible by modern spectroscopic methods. Each step, from the choice of plant material to the selection of a chromatographic solvent gradient, is a decision rooted in the fundamental physicochemical principles of the molecule itself. This guide has aimed to illuminate that logic, providing not just protocols but the scientific reasoning that underpins them. As research continues to uncover the therapeutic potential of this compound, this foundational understanding of its origins and isolation remains indispensable.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 182251, this compound. Retrieved January 23, 2026 from [Link].

  • Dönmez, A. A., & Yılmaz, F. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. Adıyaman University Journal of Science. Available at: [Link].

  • BioBioPha (n.d.). This compound. Phytochemicals online. Retrieved January 23, 2026 from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10212, Imperatorin. Retrieved January 23, 2026 from [Link].

  • Wei, Y., & Ito, Y. (2006). Preparative isolation of imperatorin, oxypeucedanin and isoimperatorin from traditional Chinese herb "bai zhi" Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography. Journal of Chromatography A, 1115(1-2), 112-7. Available at: [Link].

  • Sarkhail, P., et al. (2014). Anticonvulsant and sedative-hypnotic effects of the hydroalcoholic extract of the roots of Angelica dahurica in mice. Anatomy & Cell Biology, 47(3), 190-194. Available at: [Link].

  • Kozioł, E., et al. (2021). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Molecules, 26(20), 6197. Available at: [Link].

  • Kozyra, M., et al. (2003). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Acta Chromatographica. Available at: [Link].

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available at: [Link].

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Chen, I. S., et al. (1996). Coumarins and anti-HIV principles from the root of Angelica dahurica. Phytochemistry, 41(1), 237-242.
  • Zhang, Y., et al. (2022). This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. Phytotherapy Research, 36(1), 317-330. Available at: [Link].

  • Chong, C. M., et al. (2024). This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. Biomedicine & Pharmacotherapy, 173, 116379. Available at: [Link].

  • Appendino, G., et al. (2021). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. Molecules, 26(11), 3343. Available at: [Link].

Sources

An In-Depth Technical Guide to the Biological Activities of Oxyimperatorin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxyimperatorin, a naturally occurring furanocoumarin, has emerged as a compound of significant interest within the scientific community, particularly in the fields of pharmacology and drug discovery. Isolated from various medicinal plants, including those from the Glehnia littoralis and Angelica species, this molecule has demonstrated a compelling array of biological activities.[1] This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its anti-inflammatory, anti-arthritic, and neuroprotective properties. For each of these activities, we will delve into the underlying molecular mechanisms, present relevant quantitative data, and provide detailed experimental protocols to facilitate further research and development. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's therapeutic potential.

Anti-Inflammatory and Anti-Arthritic Activities

This compound has shown potent anti-inflammatory and anti-arthritic effects, primarily through its modulation of key signaling pathways involved in the inflammatory response. These activities have been observed in various in vitro and in vivo models, highlighting its potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis.

Molecular Mechanisms of Action

This compound's anti-inflammatory and anti-arthritic effects are largely attributed to its ability to suppress the PI3K/AKT and NF-κB signaling pathways.

  • Inhibition of the PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, survival, and inflammation. In the context of rheumatoid arthritis, this pathway is often hyperactivated in fibroblast-like synoviocytes (FLS), leading to joint inflammation and destruction. This compound has been shown to inhibit the PI3K/AKT signaling axis, thereby suppressing the proliferation of rheumatoid arthritis FLS, inducing cell cycle arrest, and promoting apoptosis.[2] This inhibition also impairs the migratory and invasive capabilities of these cells.

  • Suppression of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been demonstrated to suppress the activation of NF-κB. Specifically, it inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated microglia, leading to a reduction in the production of pro-inflammatory mediators.[1]

Data Presentation: Effects of this compound on Inflammatory Markers
Cell TypeTreatmentMarkerEffect of this compoundReference
RA Fibroblast-Like Synoviocytes-ProliferationInhibition[2]
RA Fibroblast-Like Synoviocytes-Migration & InvasionImpairment[2]
RA Fibroblast-Like Synoviocytes-ApoptosisPromotion[2]
LPS-stimulated BV-2 microgliaLPSFree RadicalsAttenuation[1]
LPS-stimulated BV-2 microgliaLPSiNOS & COX-2Attenuation[1]
LPS-stimulated BV-2 microgliaLPSPro-inflammatory CytokinesAttenuation[1]
LPS-stimulated BV-2 microgliaLPSM1 Pro-inflammatory TransitionReduction[1]
Experimental Protocols

This protocol is used to assess the effect of this compound on the viability of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).

Workflow Diagram:

A Seed RA-FLS cells in 96-well plates B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RA-FLS in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

This protocol details the procedure to analyze the protein expression levels of key components of the PI3K/AKT pathway in RA-FLS treated with this compound.

Workflow Diagram:

A Treat RA-FLS with This compound and lyse cells B Determine protein concentration (BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block membrane and incubate with primary antibodies (p-PI3K, p-AKT) D->E F Incubate with HRP- conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G

Caption: Western Blot Analysis Workflow.

Step-by-Step Methodology:

  • Cell Lysis: After treatment with this compound, wash RA-FLS with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This protocol is designed to visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated BV-2 microglia.

Workflow Diagram:

A Culture BV-2 cells on coverslips B Pre-treat with This compound, then stimulate with LPS A->B C Fix and permeabilize cells B->C D Block non-specific binding C->D E Incubate with primary antibody (anti-p65) D->E F Incubate with fluorescent secondary antibody E->F G Counterstain nuclei (DAPI) and mount F->G H Visualize with fluorescence microscope G->H

Caption: Immunofluorescence Staining Workflow.

Step-by-Step Methodology:

  • Cell Culture: Grow BV-2 microglia on glass coverslips in a 24-well plate.

  • Treatment: Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cellular localization of NF-κB p65 using a fluorescence microscope.

Neuroprotective Effects

Microglia-mediated neuroinflammation is a key pathological feature in many neurological diseases. This compound has demonstrated significant neuroprotective activity by suppressing microglial activation and the subsequent inflammatory cascade.[1]

Molecular Mechanisms of Action

The neuroprotective effects of this compound are closely linked to its anti-inflammatory properties, particularly its ability to inhibit the NF-κB signaling pathway in microglia.[1] By attenuating the production of pro-inflammatory and neurotoxic mediators such as free radicals, iNOS, COX-2, and various cytokines, this compound helps to mitigate neuronal damage.[1] Furthermore, it can reduce the pro-inflammatory M1 polarization of microglia, further contributing to a neuroprotective environment.[1]

Signaling Pathway Diagram:

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds p65_IkB p65-IκB Complex TLR4->p65_IkB activates signaling leading to phosphorylation This compound This compound p_p65 p-p65 This compound->p_p65 inhibits phosphorylation p65_IkB->p_p65 releases p_p65_nuc p-p65 p_p65->p_p65_nuc translocates ProInflam_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) p_p65_nuc->ProInflam_Genes induces

Caption: this compound's Inhibition of the NF-κB Pathway in Microglia.

Data Presentation: Neuroprotective Effects of this compound
ModelParameterEffect of this compoundReference
LPS-induced BV-2 microgliaFree radical productionSignificantly attenuated[1]
LPS-induced BV-2 microgliaiNOS and COX-2 productionSignificantly attenuated[1]
LPS-induced BV-2 microgliaPro-inflammatory cytokine productionSignificantly attenuated[1]
LPS-induced mouse brainMicroglial activationReduced[1]
Experimental Protocol

This protocol describes the induction of neuroinflammation in mice and the assessment of this compound's protective effects.

Workflow Diagram:

A Administer this compound to mice (i.p.) B Induce neuroinflammation with LPS (i.p.) A->B C Sacrifice mice and collect brain tissue B->C D Analyze brain tissue for inflammatory markers (e.g., IHC, Western Blot) C->D

Caption: In Vivo Neuroinflammation Model Workflow.

Step-by-Step Methodology:

  • Animal Groups: Divide mice into control, LPS-only, and this compound + LPS groups.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • LPS Induction: After a set pre-treatment time, induce neuroinflammation by i.p. injection of LPS.

  • Tissue Collection: At a specified time point post-LPS injection, euthanize the mice and perfuse with saline. Collect the brains for analysis.

  • Analysis: Process the brain tissue for immunohistochemistry to assess microglial activation (e.g., Iba1 staining) or for Western blot analysis of inflammatory proteins.

Anti-Cancer Activities (Context from Imperatorin)

While research specifically on the anti-cancer activities of this compound is still emerging, studies on the closely related furanocoumarin, Imperatorin, provide valuable insights into the potential mechanisms. Imperatorin has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Potential Molecular Mechanisms

Studies on Imperatorin suggest that its anti-cancer effects may be mediated through:

  • Induction of Apoptosis: Imperatorin has been shown to induce apoptosis in cancer cells through both the death-receptor and mitochondrial pathways.

  • Cell Cycle Arrest: It can cause cell cycle arrest, preventing cancer cells from proliferating.

  • Modulation of Signaling Pathways: Imperatorin can influence key cancer-related signaling pathways, including those involving p53 and caspases.

Data Presentation: Anti-Cancer Activity of Imperatorin
Cell LineIC50 Value (µM)EffectReference
HT-29 (Colon Cancer)78Inhibition of cell growth, induction of apoptosis, G1 phase cell cycle arrest[3]

Note: Further research is required to determine the specific IC50 values and anti-cancer mechanisms of this compound.

Conclusion

This compound is a promising natural compound with a range of well-documented biological activities. Its potent anti-inflammatory and anti-arthritic effects, mediated through the inhibition of the PI3K/AKT and NF-κB signaling pathways, make it a strong candidate for further investigation as a therapeutic agent for inflammatory diseases. Furthermore, its neuroprotective properties, stemming from the suppression of microglia-mediated neuroinflammation, suggest its potential in the management of neurodegenerative disorders. While its anti-cancer activities are yet to be fully elucidated, the evidence from the related compound Imperatorin provides a solid foundation for future studies. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this compound.

References

  • This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. (2024). Biomedicine & Pharmacotherapy. [Link]

  • Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade. (2016). Oncology Letters. [Link]

  • This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. (2023). Phytotherapy Research. [Link]

Sources

Oxyimperatorin: A Technical Guide on Physicochemical Properties, Biological Activity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Oxyimperatorin is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is prominently isolated from the roots of medicinal herbs such as Angelica dahurica, Glehnia littoralis, and Peucedanum praeruptorum Dunn.[1][2][3] Structurally, it is an epoxide derivative of imperatorin.[3] In recent years, this compound has garnered significant attention from the scientific community for its diverse and potent biological activities, particularly its anti-inflammatory and anti-proliferative properties. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, explore its mechanisms of action, and detail the analytical methodologies required for its robust identification and quantification.

Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. This compound is a crystalline substance with well-defined properties.[1][3] Its identity is unequivocally established by its CAS number, and its utility in experimental design is dictated by its molecular formula and weight.

PropertyValueSource(s)
CAS Number 35740-18-2[1][3][4][5]
Molecular Formula C₁₆H₁₄O₅[1][3][4][5]
Molecular Weight 286.28 g/mol [1][4][5]
IUPAC Name 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one[4]
Synonyms (+/-)-prangenin; imperatorin epoxide; Heraclenin[3][4]
Physical Description Crystalline solid[1][3]
Purity (Typical) ≥95-99%[1][3]
Solubility and Storage

Effective experimental design hinges on the correct handling and preparation of the compound.

  • Solubility: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For in vitro biological assays, DMSO is a common solvent, with reported solubilities of 3.6 mg/mL (12.58 mM) to 100 mg/mL (349.31 mM).[5][6] For in vivo studies, specific formulations such as a mixture of DMSO, PEG300, Tween 80, and saline are recommended to ensure bioavailability.[5][6]

  • Storage: Proper storage is crucial to maintain the integrity of this compound. As a powder, it should be stored at -20°C for long-term stability (up to 3 years).[5][6] Once dissolved in a solvent, stock solutions should be aliquoted and stored at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[6]

Biological Activity and Mechanisms of Action

This compound exhibits a compelling range of biological activities, making it a promising candidate for therapeutic development. Its primary effects are centered on the modulation of key signaling pathways involved in inflammation and cell proliferation.

Anti-Neuroinflammatory Effects

Microglia-mediated neuroinflammation is a key pathological feature in many neurological diseases. This compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system.[2]

  • Mechanism of Action: The anti-neuroinflammatory effect is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] Specifically, this compound inhibits the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This suppression leads to a significant reduction in the production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[2]

Therapeutic Potential in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. This compound has demonstrated significant therapeutic potential by targeting the aberrant behavior of RA fibroblast-like synoviocytes (RA-FLSs), which are key players in the pathogenesis of RA.[7]

  • Mechanism of Action: The primary mechanism in this context is the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling axis.[7] this compound is suggested to act as a potential inhibitor of AKT1.[7] By suppressing this pathway, this compound inhibits the proliferation of RA-FLSs by inducing cell cycle arrest and promoting apoptosis (programmed cell death).[7][8] Furthermore, it impairs the migratory and invasive capabilities of these cells, which are crucial for the progression of joint damage.[7]

G cluster_RA Rheumatoid Arthritis Pathogenesis GF Growth Factors / Pro-inflammatory Cytokines PI3K PI3K GF->PI3K Activates AKT AKT1 PI3K->AKT Activates Proliferation Cell Proliferation, Migration & Invasion AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Oxy This compound Oxy->AKT Inhibits

Caption: PI3K/AKT signaling pathway targeted by this compound in RA.

Analytical Methodologies

The accurate identification and quantification of this compound in various matrices, from herbal extracts to biological fluids, require robust analytical techniques. The choice of method depends on the research objective, whether it is for initial identification, purity assessment, or pharmacokinetic analysis.

Qualitative and Quantitative Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of this compound.[3] When coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), it provides a reliable method for quantifying the compound in extracts and pharmaceutical formulations.[3][9] The causality for choosing HPLC lies in its high resolution, allowing for the separation of this compound from structurally similar coumarins that may be present in the same natural source.

  • Mass Spectrometry (MS): For unequivocal identification, MS is the gold standard.[3] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition (C₁₆H₁₄O₅).[10][11] When coupled with liquid chromatography (LC-MS/MS), this technique offers exceptional sensitivity and selectivity, making it the method of choice for detecting and quantifying low concentrations of this compound in complex biological samples like blood plasma.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of molecules.[3] ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's atomic framework, confirming the identity and structure of isolated or synthesized this compound.[14][15] It is indispensable for verifying the final product in a synthesis protocol or for identifying novel related compounds.

G cluster_workflow LC-MS/MS Analytical Workflow for this compound Sample Sample Preparation (e.g., Plasma Extraction) LC HPLC Separation (Reverse-Phase C18 Column) Sample->LC ESI Electrospray Ionization (ESI Source) LC->ESI MS1 Mass Analyzer 1 (Q1) (Precursor Ion Selection m/z 287.09 [M+H]⁺) ESI->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Q3) (Product Ion Detection) CID->MS2 Data Data Acquisition & Quantification MS2->Data

Caption: A typical workflow for the analysis of this compound using LC-MS/MS.

Experimental Protocol: In Vitro Anti-Neuroinflammatory Assay

This protocol provides a self-validating system to assess the anti-inflammatory effects of this compound on microglial cells. The causality behind using LPS is to mimic a bacterial inflammatory challenge, which robustly activates the NF-κB pathway that this compound is hypothesized to inhibit.

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in LPS-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (high purity)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Methodology:

  • Cell Culture:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. This density ensures cells are in a logarithmic growth phase and responsive to stimuli.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Further dilute in culture medium to create working concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in all wells must be kept constant and low (<0.1%) to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and replace it with a medium containing the desired concentrations of this compound. Include a "vehicle control" group treated with 0.1% DMSO.

    • Pre-incubate the cells with this compound for 1-2 hours. This step allows the compound to enter the cells and engage its molecular targets before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation:

    • After pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL.

    • Do not add LPS to the "negative control" and one set of "vehicle control" wells to establish a baseline.

    • Incubate the plate for 24 hours at 37°C.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the nitrite concentration, a stable product of NO.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.

    • Compare the nitrite levels in the this compound-treated groups to the LPS-only treated group.

    • A statistically significant reduction in nitrite levels in the presence of this compound indicates an anti-inflammatory effect.

Conclusion

This compound is a furanocoumarin with significant therapeutic potential, underscored by its well-defined physicochemical properties and potent biological activities. Its ability to modulate critical inflammatory and proliferative pathways, such as NF-κB and PI3K/AKT, makes it a compelling subject for further research in neurodegenerative diseases, autoimmune disorders, and oncology. The robust analytical methodologies available for its study provide a solid foundation for its continued exploration in drug discovery and development.

References

  • PubMed. (2024). This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. Biomedicine & Pharmacotherapy. [Link]

  • Biopurify Phytochemicals. (n.d.). This compound | CAS 35740-18-2. Retrieved from Biopurify website. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • PubMed. (2025). This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. Phytotherapy Research. [Link]

  • ResearchGate. (n.d.). This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. [Link]

  • ResearchGate. (n.d.). Figure S2. 1H NMR spectrum of imperatorin (2) (400 MHz, CDCl3). [Link]

  • PubMed. (2023). Plasma oxylipin profiling by high resolution mass spectrometry reveal signatures of inflammation and hypermetabolism in amyotrophic lateral sclerosis. [Link]

  • PubMed. (2013). Synthesis of imperatorin analogs and their evaluation as acetylcholinesterase and butyrylcholinesterase inhibitors. [Link]

  • Scientific Research Publishing. (n.d.). An LC-MS/MS Method for Determination of Imperatorin and Isoimperatorin in Rat Plasma and Application to a Pharmacokinetic Study. [Link]

  • PubMed. (n.d.). Design, Synthesis and Preliminary Evaluation of Novel Imperatorin Derivatives as Vasorelaxant Agents. [Link]

  • bioRxiv. (2023). Plasma Oxylipin Profiling by High Resolution Mass Spectrometry Reveal Signatures of Inflammation and Hypermetabolism in Amyotrophic Lateral Sclerosis. [Link]

  • ACG Publications. (2020). 1H NMR-Based Metabolomics of Clinacanthus nutans Leaves Extracts in Correlation with Their Anti-neuroinflammation Towards LPS-In. [Link]

  • Frontiers. (2022). The RiboMaP Spectral Annotation Method Applied to Various ADP-Ribosylome Studies Including INF-γ-Stimulated Human Cells and Mouse Tissues. [Link]

  • MDPI. (n.d.). Methods of the Analysis of Oxylipins in Biological Samples. [Link]

  • PubMed. (2017). Imperatorin possesses notable anti‑inflammatory activity in vitro and in vivo through inhibition of the NF‑κB pathway. [Link]

  • National Institutes of Health. (2024). A Micro‐Flow Liquid Chromatography–Mass Spectrometry Method for the Quantification of Oxylipins in Volume‐Limited Human Plasma. [Link]

  • PubMed Central. (n.d.). The regulatory mechanisms of active ingredients in traditional Chinese medicine for inflammation in Parkinson disease: A review. [Link]

  • bioRxiv. (2023). Plasma Oxylipin Profiling by High Resolution Mass Spectrometry Reveal Signatures of Inflammation and Hypermetabolism in Amyotrophic Lateral Sclerosis. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2022). A review on analytical methods for estimation of Oxaprozin. [Link]

  • ResearchGate. (n.d.). (PDF) Isoimperatorin exerts anti-inflammatory activity by targeting the LPS-TLR4/MD-2-NF-κB pathway. [Link]

  • PubMed Central. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. [Link]

  • Oxford Instruments. (n.d.). Hyperpolarisation in NMR using para-hydrogen. [Link]

  • PubMed. (n.d.). Oxylipin analysis methods. [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). This compound | 35740-18-2. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Oxyimperatorin in Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Oxyimperatorin in plant extracts. This compound, a furanocoumarin of significant pharmacological interest, is found in various medicinal plants, including those from the Angelica and Peucedanum genera.[1][2] The growing interest in its therapeutic potential necessitates a robust and reliable analytical method for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides a comprehensive protocol, from sample preparation to chromatographic analysis and method validation, designed for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.

Introduction: The Scientific Case for this compound Quantification

This compound is a naturally occurring furanocoumarin that has garnered considerable attention for its diverse biological activities. As a derivative of psoralen, it exhibits a range of pharmacological effects, contributing to the therapeutic properties of the plants in which it is found. Notably, this compound has been isolated from medicinal herbs such as Glehnia littoralis and Peucedanum praeruptorum, which have a long history of use in traditional medicine.[1][2]

The precise quantification of this compound in plant extracts is paramount for several reasons:

  • Quality Control of Herbal Products: Ensuring the consistency and potency of herbal medicines and dietary supplements containing this compound-rich plants.

  • Pharmacological Research: Accurately determining the concentration of this compound is essential for in vitro and in vivo studies to establish dose-response relationships and elucidate its mechanisms of action.

  • Drug Development: A validated analytical method is a prerequisite for the development of phytopharmaceuticals and for conducting pharmacokinetic and bioavailability studies.

This application note addresses the need for a standardized analytical procedure by providing a detailed, step-by-step HPLC method, underpinned by a rigorous validation process.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Structure 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-onePubChem CID: 182251[3]
Molecular Formula C₁₆H₁₄O₅BioPhytoPurify[1]
Molecular Weight 286.28 g/mol PubChem CID: 182251[3]
Solubility Based on the related compound imperatorin, it is expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and chloroform, and slightly soluble in water.N/A
UV Absorbance Maximum (λmax) Furanocoumarins typically exhibit a strong absorbance around 310 nm.[1][3] The precise λmax for this compound should be experimentally determined by scanning a standard solution from 200-400 nm.N/A

Recommended Materials and Reagents

ItemDescription/Grade
Solvents HPLC grade Methanol, Acetonitrile, and Water
Acids Formic acid, analytical grade
Reference Standard This compound (purity ≥98%)
Plant Material Dried and powdered plant material (e.g., roots of Peucedanum praeruptorum)
Filters 0.45 µm and 0.22 µm syringe filters (PTFE or nylon)
HPLC Vials 2 mL amber glass vials with inserts

Detailed Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation: Extraction from Plant Material

Solid-liquid extraction is a common method for isolating furanocoumarins from plant materials.[2] The following protocol is a robust starting point and can be optimized for specific plant matrices.

  • Weighing: Accurately weigh 1.0 g of dried, powdered plant material into a round-bottom flask.

  • Extraction: Add 50 mL of 80% methanol to the flask.

  • Reflux Extraction: Heat the mixture under reflux for 2 hours.

  • Filtration: Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the residue twice more with 50 mL of 80% methanol each time.

  • Pooling and Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in 10 mL of methanol.

  • Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

Diagram of the Sample Preparation Workflow:

G cluster_extraction Extraction cluster_processing Processing weigh 1. Weigh 1.0 g of Powdered Plant Material add_solvent 2. Add 50 mL of 80% Methanol weigh->add_solvent reflux 3. Reflux for 2 hours add_solvent->reflux cool 4. Cool to Room Temperature reflux->cool filter1 5. Filter cool->filter1 repeat_extraction 6. Repeat Extraction 2x filter1->repeat_extraction pool 7. Pool Filtrates repeat_extraction->pool evaporate 8. Evaporate Solvent pool->evaporate reconstitute 9. Reconstitute in 10 mL Methanol evaporate->reconstitute filter2 10. Filter through 0.22 µm Syringe Filter reconstitute->filter2 hplc_vial 11. Transfer to HPLC Vial filter2->hplc_vial caption Figure 1. Workflow for the extraction of this compound from plant material.

Caption: Figure 1. Workflow for the extraction of this compound from plant material.

HPLC Instrumentation and Chromatographic Conditions

This method is designed for a standard HPLC system equipped with a UV detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 80% A, 20% B5-25 min: Gradient to 30% A, 70% B25-30 min: Hold at 30% A, 70% B30-31 min: Gradient to 80% A, 20% B31-40 min: Hold at 80% A, 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 310 nm (or experimentally determined λmax)

Causality behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately non-polar furanocoumarins like this compound from more polar components in the plant extract.

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the aqueous mobile phase helps to protonate any acidic functional groups on co-extracted compounds, leading to sharper peaks and improved chromatographic resolution.

  • Gradient Elution: A gradient elution is employed to effectively separate this compound from a complex mixture of other phytochemicals in the plant extract. The initial high aqueous content allows for the elution of polar compounds, while the increasing organic content elutes compounds of increasing non-polarity, including this compound.

  • Detection Wavelength: The choice of 310 nm is based on the characteristic UV absorbance of the furanocoumarin chromophore. A Diode Array Detector (DAD) is recommended to confirm peak purity by comparing the UV spectrum of the analyte peak in the sample with that of the reference standard.

Method Validation Protocol

A comprehensive validation of the analytical method is crucial to ensure its suitability for its intended purpose. The following validation parameters should be assessed according to ICH Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

  • Procedure:

    • Inject a blank (methanol).

    • Inject the this compound standard solution.

    • Inject the plant extract sample.

    • Inject a spiked sample (plant extract fortified with this compound standard).

  • Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of this compound. The peak for this compound in the sample and spiked sample should be well-resolved from other peaks. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Procedure: Prepare and inject at least five concentrations of the this compound standard solution (e.g., 1, 5, 10, 50, 100 µg/mL) in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Procedure: Spike a known amount of the plant extract with three different concentrations of this compound standard (low, medium, and high levels, e.g., 80%, 100%, and 120% of the expected sample concentration). Prepare and analyze each concentration in triplicate.

  • Calculation: % Recovery = [(Amount found - Original amount) / Amount added] x 100

  • Acceptance Criteria: The mean recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day Precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 x (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 x (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at the determined concentration with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% of the organic component)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Summary of Validation Parameters and Typical Acceptance Criteria:

Validation ParameterMeasurementAcceptance Criteria
Specificity Resolution of analyte peak, peak purityNo interference at analyte retention time, peak purity > 99%
Linearity Correlation coefficient (r²)≥ 0.999
Range Concentration interval1 - 100 µg/mL (example)
Accuracy % Recovery98 - 102%
Precision (Repeatability) % RSD≤ 2%
Precision (Intermediate) % RSD≤ 2%
LOD Signal-to-Noise Ratio or CalculationTypically S/N ≥ 3
LOQ Signal-to-Noise Ratio or CalculationTypically S/N ≥ 10, with acceptable precision and accuracy
Robustness % RSD of results under varied conditions≤ 5%

Diagram of the Method Validation Logic:

G cluster_validation HPLC Method Validation cluster_specificity Specificity Assessment cluster_precision Precision Assessment specificity Specificity linearity Linearity & Range specificity->linearity blank Blank Injection specificity->blank standard Standard Injection specificity->standard sample Sample Injection specificity->sample spiked_sample Spiked Sample Injection specificity->spiked_sample peak_purity Peak Purity Analysis specificity->peak_purity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate robustness Robustness lod_loq->robustness caption Figure 2. Logical flow of the HPLC method validation process.

Caption: Figure 2. Logical flow of the HPLC method validation process.

Data Analysis and Quantification

  • Calibration Curve: Generate a linear regression equation from the calibration curve of the standard solutions (Peak Area = m[Concentration] + c).

  • Quantification: Determine the concentration of this compound in the sample extracts by substituting the peak area of the analyte from the sample chromatogram into the regression equation.

  • Calculation of Content: Calculate the amount of this compound in the original plant material using the following formula:

    Content (mg/g) = (C x V) / W

    Where:

    • C = Concentration of this compound in the extract (mg/mL)

    • V = Final volume of the reconstituted extract (mL)

    • W = Weight of the initial plant material (g)

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the quantification of this compound in plant extracts. The detailed protocols for sample preparation, chromatographic analysis, and method validation are designed to be readily implemented in a laboratory setting. By adhering to the principles of scientific integrity and following established validation guidelines, researchers can ensure the generation of accurate and reliable data, which is essential for the quality control of herbal products and for advancing the scientific understanding of this pharmacologically important furanocoumarin.

References

  • BioPhytoPurify. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 182251, this compound. Retrieved from [Link]

  • ResearchGate. (2015). A Novel HPLC Method to Analyze Imperatorin and Isoimperatorin of Angelica dahurica Oils Obtained by Supercritical Fluid Extraction. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Furanocoumarins in Fruit Juice. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Structural Elucidation of Oxyimperatorin Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxyimperatorin is a naturally occurring furanocoumarin, a class of organic compounds known for their diverse biological activities.[1] Found in various plant species, including those of the Angelica genus, this compound has garnered interest within the pharmaceutical and scientific communities for its potential therapeutic properties, such as its anti-inflammatory and neuroprotective effects.[1] The precise determination of its molecular structure is a prerequisite for understanding its mechanism of action, ensuring quality control in natural product-based drug discovery, and guiding synthetic efforts.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of small molecules like this compound.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously confirm the structure of this compound. We will delve into the causality behind experimental choices, present standardized protocols, and demonstrate the interpretation of spectral data.

Molecular Structure and Properties

  • Systematic Name: 9-((3,3-dimethyloxiran-2-yl)methoxy)-7H-furo[3,2-g]chromen-7-one

  • Molecular Formula: C₁₆H₁₄O₅

  • Molecular Weight: 286.28 g/mol

  • Core Scaffold: Furanocoumarin (Psoralen type)

Part 1: The Strategic NMR Workflow for Structural Elucidation

The structural elucidation of a natural product like this compound is a systematic process. It begins with simple, yet information-rich 1D NMR experiments and progresses to more complex 2D experiments that reveal the intricate connectivity of the molecule. Each experiment provides a unique piece of the structural puzzle.

The Logic of the Experimental Sequence

The causality behind the chosen NMR experiments is crucial for an efficient and accurate structural determination.

  • ¹H NMR - The Proton Framework: This is the initial and most sensitive NMR experiment. It provides information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For this compound, the ¹H NMR spectrum will reveal the characteristic signals of the furanocoumarin core and the attached side chain.

  • ¹³C NMR - The Carbon Backbone: This experiment identifies all the unique carbon atoms in the molecule. While less sensitive than ¹H NMR, it provides a direct count of the carbon environments. In conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, we can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

  • 2D HSQC - Direct Proton-Carbon Connectivity: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of structural elucidation. It correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

  • 2D COSY - Proton-Proton Couplings: The Correlation Spectroscopy (COSY) experiment maps out the spin-spin coupling network between protons, typically over two to three bonds. This is instrumental in identifying adjacent protons and piecing together molecular fragments, such as the vinyl protons on the coumarin ring and the protons on the epoxide side chain.

  • 2D HMBC - Long-Range Proton-Carbon Connectivity: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the final piece of the puzzle. It reveals correlations between protons and carbons that are two to three (and sometimes four) bonds away. This is critical for connecting the molecular fragments identified by COSY and for assigning quaternary carbons that do not have directly attached protons.

The following diagram illustrates this logical workflow:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR (Proton Framework) HSQC HSQC (Direct H-C Bonds) 1H_NMR->HSQC Assigns Protonated Carbons COSY COSY (H-H Connectivity) 1H_NMR->COSY Identifies Coupled Protons 13C_NMR ¹³C NMR & DEPT (Carbon Backbone) 13C_NMR->HSQC HMBC HMBC (Long-Range H-C Connectivity) HSQC->HMBC Confirms Assignments COSY->HMBC Defines Fragments Structure Final Structure of This compound HMBC->Structure Connects Fragments & Assigns Quaternary Carbons

Caption: Logical workflow for NMR-based structural elucidation.

Part 2: Experimental Protocols and Data Interpretation

This section provides detailed protocols for acquiring and interpreting the NMR data for this compound.

Protocol 1: Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra.

  • Compound Purity: Ensure the this compound sample is of high purity (≥98%), as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for furanocoumarins. It offers good solubility and its residual solvent peak does not typically interfere with key signals. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used.

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for most experiments.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

  • Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

Experiment Key Parameters Purpose & Causality
¹H NMR - Pulse Program: zg30- Number of Scans (ns): 16- Spectral Width (sw): 20 ppm- Acquisition Time (aq): 3-4 sA 30-degree pulse angle is used to allow for a shorter relaxation delay, speeding up acquisition without significant signal loss. 16 scans provide excellent signal-to-noise for a sample of this concentration.
¹³C NMR - Pulse Program: zgpg30- Number of Scans (ns): 1024- Spectral Width (sw): 240 ppm- Relaxation Delay (d1): 2 sProton decoupling is used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
COSY - Pulse Program: cosygpqf- Number of Scans (ns): 8-16- Data Points (F2, F1): 2048 x 256Gradient-selected COSY provides cleaner spectra with fewer artifacts. This experiment identifies protons that are coupled to each other, revealing J-coupling networks.
HSQC - Pulse Program: hsqcedetgpsisp2.3- Number of Scans (ns): 8- Data Points (F2, F1): 1024 x 256An edited HSQC allows for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing similar information to a DEPT-135 experiment but with higher sensitivity.
HMBC - Pulse Program: hmbcgpndqf- Number of Scans (ns): 16-32- Data Points (F2, F1): 2048 x 256- Long-range coupling delay (d6): 60-80 msThe delay for long-range coupling is optimized for J-couplings of approximately 8 Hz, which is typical for 2- and 3-bond H-C correlations. This is crucial for connecting molecular fragments.
Data Presentation: Assigned NMR Data for this compound

The following tables summarize the assigned ¹H and ¹³C NMR data for this compound, recorded in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-36.27d9.81H
H-47.70d9.81H
H-57.33s-1H
H-2'7.62d2.31H
H-3'6.99d2.31H
H-1''4.38 (dd), 4.02 (dd)m11.4, 2.7 (for 4.38) 11.4, 5.9 (for 4.02)2H
H-2''3.32dd5.9, 2.71H
H-4''1.45s-3H
H-5''1.49s-3H

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ) ppmCarbon Type (DEPT)
C-2161.3C
C-3112.9CH
C-4144.8CH
C-4a114.7C
C-5114.6CH
C-5a112.7C
C-6149.0C
C-7160.4C
C-8a146.4C
C-2'145.5CH
C-3'105.1CH
C-1''69.9CH₂
C-2''61.5CH
C-3''58.0C
C-4''19.4CH₃
C-5''24.8CH₃
Interpretation of Key 2D NMR Correlations

The following diagram illustrates the key HMBC and COSY correlations that are essential for confirming the structure of this compound.

G cluster_main Key 2D NMR Correlations for this compound This compound This compound H3 H-3 H4 H-4 H3->H4 COSY C5a C-5a H4->C5a HMBC H2prime H-2' H3prime H-3' H2prime->H3prime COSY H1primeprime_a H-1''a H2primeprime H-2'' H1primeprime_a->H2primeprime COSY C6 C-6 H1primeprime_a->C6 HMBC H1primeprime_b H-1''b H1primeprime_b->H2primeprime C7 C-7 H5 H-5 H5->C7 HMBC

Caption: Key COSY and HMBC correlations for this compound.

Analysis of 2D Spectra:

  • COSY: The COSY spectrum will show a clear correlation between H-3 and H-4, confirming their adjacent positions on the coumarin ring. Similarly, a correlation between H-2' and H-3' establishes the furan ring protons. In the side chain, correlations between the diastereotopic protons at H-1'' and the proton at H-2'' will be observed.

  • HSQC: This spectrum directly links each proton signal in Table 1 to its corresponding carbon signal in Table 2. For example, the proton at δ 6.27 (H-3) will show a cross-peak with the carbon at δ 112.9 (C-3).

  • HMBC: The HMBC spectrum is crucial for connecting the different parts of the molecule. Key correlations include:

    • The protons of the methyl groups (H-4'' and H-5'') will show correlations to the quaternary carbon C-3'' and the methine carbon C-2'', confirming the structure of the epoxide side chain.

    • The methylene protons H-1'' will show a correlation to the aromatic carbon C-6, establishing the point of attachment of the side chain to the furanocoumarin core.

    • The proton H-5 will show correlations to the carbonyl carbon C-7 and the quaternary carbon C-4a, confirming its position on the benzene portion of the coumarin.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of this compound. By following the systematic workflow and protocols outlined in this application note, researchers can confidently verify the identity and purity of this important natural product. The detailed interpretation of the spectral data, particularly the long-range correlations observed in the HMBC spectrum, allows for the unambiguous assignment of all proton and carbon signals, leaving no doubt as to the molecular architecture. This level of structural integrity is fundamental for any further investigation into the biological activity and therapeutic potential of this compound.

References

  • This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. PubMed. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Lee, J. H., et al. (2018). Furanocoumarins from the Roots of Angelica dahurica with Inhibitory Activity against Intracellular Reactive Oxygen Species Accumulation. Journal of Natural Products, 81(9), 1979-1987.
  • HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

Sources

Application Notes and Protocols for the Development of a Stable Oxyimperatorin Formulation for Research Use

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxyimperatorin, a naturally occurring furanocoumarin, has demonstrated significant therapeutic potential in preclinical research, notably in studies related to inflammation and oncology.[1][2] However, its progression in drug development is hampered by poor aqueous solubility and potential physicochemical instability, which can lead to inconsistent and unreliable results in in vitro and in vivo models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating stable formulations of this compound suitable for research purposes. We will explore the underlying principles and provide detailed protocols for solubility enhancement and stabilization through cyclodextrin complexation, lipid-based formulations, and polymeric nanoparticles. Furthermore, we will outline the essential analytical techniques for the thorough characterization and stability assessment of these formulations, ensuring data integrity and reproducibility.

Introduction: The Challenge of Formulating this compound

This compound is a promising bioactive molecule isolated from medicinal plants such as Glehnia littoralis.[2] Like many natural products, its lipophilic nature presents a significant hurdle for its use in aqueous-based biological assays. The primary challenges associated with this compound are:

  • Poor Aqueous Solubility: This leads to difficulties in preparing stock solutions at physiologically relevant concentrations, often requiring the use of organic solvents like DMSO which can introduce confounding variables in biological experiments.[3]

  • Potential for Instability: Furanocoumarins, as a class, can be susceptible to degradation under various conditions, including exposure to light (photodegradation), changes in pH (hydrolysis), and oxidation.[4][5] This can result in a loss of potency and the formation of unknown degradation products.

Addressing these challenges is paramount for obtaining reliable and reproducible data in research settings. This guide provides a systematic approach to developing and validating a stable this compound formulation.

Pre-formulation Assessment: Understanding the Molecule

Before embarking on formulation development, a thorough understanding of this compound's physicochemical properties is essential.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₆H₁₄O₅[6]
Molecular Weight286.28 g/mol [6]
AppearanceCrystalline solid[6]
General SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[7][7]
Forced Degradation Studies: Unveiling Instability

Forced degradation studies are crucial for identifying the potential degradation pathways of this compound and for developing a stability-indicating analytical method.[8] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and use.

Protocol 1: Forced Degradation of this compound

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) and visible light in a photostability chamber.

  • Thermal Degradation: Expose solid this compound to 60°C for 48 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase for HPLC analysis.

Expected Outcomes: The results will indicate under which conditions this compound is most labile. The chromatograms will show the appearance of new peaks corresponding to degradation products. This information is vital for selecting appropriate formulation strategies and storage conditions. For instance, furanocoumarins like imperatorin are known to undergo photodimerization and photooxygenation.[4]

Formulation Strategies and Protocols

The choice of formulation strategy will depend on the intended application (e.g., in vitro cell culture, in vivo animal studies) and the desired concentration of this compound.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent candidates for encapsulating poorly soluble molecules like this compound.[9] This encapsulation can enhance solubility and stability.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To prepare and characterize an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Procedure:

  • Prepare a saturated aqueous solution of HP-β-CD by dissolving it in deionized water with gentle heating and stirring.

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 48-72 hours.

  • Freeze the resulting solution and lyophilize to obtain a solid powder of the inclusion complex.

Characterization: The formation of the inclusion complex should be confirmed by techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) Spectroscopy.[10] The disappearance or shifting of the melting point peak of this compound in DSC and changes in the vibrational bands in FTIR spectra indicate successful complexation.[11]

cluster_prep Complex Preparation cluster_char Characterization Oxy This compound in Ethanol Mix Mixing and Stirring (48-72h) Oxy->Mix HPBCD HP-β-CD in Water HPBCD->Mix Lyophilize Freeze-Drying Mix->Lyophilize Complex Oxy-HP-β-CD Complex Powder Lyophilize->Complex DSC DSC Analysis Complex->DSC FTIR FTIR Analysis Complex->FTIR Solubility Solubility Testing Complex->Solubility

Caption: Workflow for preparing and characterizing an this compound-cyclodextrin inclusion complex.

Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)

Lipid-based formulations, particularly SEDDS, are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[1] This can significantly improve the oral bioavailability of lipophilic drugs.

Protocol 3: Development of a SEDDS Formulation for this compound

Objective: To develop a stable and efficient SEDDS formulation for this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. Heat the mixture to 40-50°C in a water bath to ensure homogeneity. Add the required amount of this compound and vortex until a clear solution is obtained.

  • Self-Emulsification Assessment: Add 1 mL of the prepared formulation to 500 mL of deionized water with gentle stirring. Observe the formation of an emulsion and assess its appearance (clarity, presence of precipitation).

  • Droplet Size Analysis: Determine the droplet size and polydispersity index (PDI) of the resulting emulsion using Dynamic Light Scattering (DLS). A smaller droplet size and low PDI are desirable.

Polymeric Nanoparticles

Encapsulating this compound within biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the drug from degradation, improve its solubility, and potentially offer controlled release.[12][13]

Protocol 4: Preparation of this compound-Loaded PLGA Nanoparticles

Objective: To encapsulate this compound in PLGA nanoparticles using a single emulsion-solvent evaporation method.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in DCM.[12]

  • Emulsification: Add the organic phase to a larger volume of PVA solution and immediately sonicate the mixture at high power to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Characterization: The size, PDI, and zeta potential of the nanoparticles should be measured using DLS. The encapsulation efficiency can be determined by quantifying the amount of unencapsulated this compound in the supernatant after centrifugation using a validated HPLC method.

cluster_prep Nanoparticle Preparation cluster_char Characterization OrganicPhase This compound + PLGA in DCM Emulsify Sonication (Emulsification) OrganicPhase->Emulsify AqueousPhase PVA Solution AqueousPhase->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Collect Centrifugation and Washing Evaporate->Collect Lyophilize Freeze-Drying Collect->Lyophilize Nanoparticles Oxy-PLGA Nanoparticle Powder Lyophilize->Nanoparticles DLS DLS (Size, PDI, Zeta Potential) Nanoparticles->DLS HPLC HPLC (Encapsulation Efficiency) Nanoparticles->HPLC

Caption: Workflow for the preparation and characterization of this compound-loaded PLGA nanoparticles.

Analytical Methods for Formulation Characterization

Robust analytical methods are essential for characterizing the developed formulations and assessing their stability.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate and quantify this compound from its degradation products and formulation excipients.

Protocol 5: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the quantification of this compound and its degradation products.

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for furanocoumarins.[15]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

  • Injection Volume: 20 µL.

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[16][17]

Solubility Determination

Protocol 6: Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in different media.

Procedure:

  • Add an excess amount of the this compound formulation to a known volume of the test medium (e.g., water, phosphate-buffered saline).

  • Shake the vials in an orbital shaker at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Filter the supernatant through a 0.45 µm filter.

  • Dilute the filtrate appropriately and quantify the concentration of this compound using the validated HPLC method or UV-Vis spectrophotometry.[18]

Data Presentation and Interpretation

A clear presentation of the data is crucial for comparing the different formulation strategies.

Table 1: Comparison of this compound Formulations

Formulation TypeThis compound Solubility (µg/mL)Particle/Droplet Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Unformulated< 1N/AN/AN/A
HP-β-CD ComplexExample: 150N/AN/AN/A
SEDDSExample: >1000 (in formulation)Example: 50Example: <0.2N/A
PLGA NanoparticlesExample: 500 (in suspension)Example: 200Example: <0.1Example: 85

Note: The values in this table are illustrative examples and should be replaced with experimental data.

Conclusion and Recommendations

The development of a stable and soluble formulation is a critical step in advancing the research of promising but challenging compounds like this compound. This guide provides a framework and detailed protocols for systematically approaching this challenge. The choice of the optimal formulation will be dictated by the specific requirements of the intended research application. For in vitro studies, cyclodextrin complexes or SEDDS pre-concentrates may be sufficient. For in vivo studies, particularly those requiring systemic administration, SEDDS and polymeric nanoparticles are likely to be more suitable. It is imperative that any chosen formulation is thoroughly characterized for its physicochemical properties and stability to ensure the generation of high-quality, reproducible scientific data.

References

  • Azzi, R., et al. (2021). Self-emulsifying drug delivery systems (SEDDS): Transition from liquid to solid—A comprehensive review of formulation, characterization, applications, and future trends. MDPI. Available from: [Link]

  • El-Sayed, M. A., & El-Adasy, A. A. (2015). Photochemical Reactions of the Natural Furocoumarin, Imperatorin. ResearchGate. Available from: [Link]

  • Fernandes, C., et al. (2003). Characterization of cyclodextrin-carbopol interactions by DSC and FTIR. ResearchGate. Available from: [Link]

  • Ho, T. H., et al. (2021). Dynamic Light Scattering Distributions by Any Means. PMC. Available from: [Link]

  • Kumar, A., et al. (2020). Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. PubMed. Available from: [Link]

  • Meriem, B., et al. (2020). Identification and quantification of furanocoumarins in stem bark and wood of eight Algerian varieties of Ficus carica by RP-HPLC-DAD and RP-HPLC-DAD-MS. ResearchGate. Available from: [Link]

  • iGEM. (n.d.). PLGA nanoparticle protocol. iGEM. Available from: [Link]

  • Pardeshi, A., et al. (2013). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. PMC. Available from: [Link]

  • Rauf, A., et al. (2016). Development of a Comprehensive Analytical Method for Furanocoumarins in Grapefruit and Their Metabolites in Plasma and Urine Using UPLC-MS/MS, a Preliminary Study. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). Imperatorin. PubChem. Available from: [Link]

  • Lu, C., et al. (2024). This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. PubMed. Available from: [Link]

  • Thakkar, R., et al. (2020). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS). PubMed Central. Available from: [Link]

  • Tsai, F. J., et al. (2003). Development of a reversed-phase high-performance liquid chromatographic method for analyzing furanocoumarin components in citrus fruit juices and Chinese herbal medicines. PubMed. Available from: [Link]

  • Zare, H., et al. (2016). Preparation and Characterization of PLGA Nanoparticles Containing Plasmid DNA Encoding Human IFN-lambda-1/IL-29. NIH. Available from: [Link]

  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. ResearchGate. Available from: [Link]

  • Al-Akayleh, F., et al. (2022). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. MDPI. Available from: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Mishra, S., & Chauhan, A. (2023). Identification and Characterization of Forced Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. Available from: [Link]

  • PubMed. (n.d.). Identification and quantification of furanocoumarins in stem bark and wood of eight Algerian varieties of Ficus carica by RP-HPLC-DAD and RP-HPLC-DAD-MS. PubMed. Available from: [Link]

  • ResearchGate. (2014). Can anyone help with PLGA nanoparticle preparation for hydrophilic drugs?. ResearchGate. Available from: [Link]

  • Swain, R. P., et al. (2019). Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. ResearchGate. Available from: [Link]

  • Kumar, L., et al. (2013). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Available from: [Link]

  • Nobbmann, U. (2014). Investigation of Size and Polydispersity of a Nanoparticle Reference Material by DLS. ResearchGate. Available from: [Link]

  • SciSpace. (n.d.). Development of a Reversed-Phase High-Performance Liquid Chromatographic Method for Analyzing Furanocoumarin Components in Citrus Fruit Juices and Chinese Herbal Medicines. SciSpace. Available from: [Link]

  • Melough, M. M., et al. (2016). Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis. PMC. Available from: [Link]

  • OUCI. (n.d.). Study on imperatorin extracted from Angelica dahurica and its UV photocatalytic reaction with collagen. OUCI. Available from: [Link]

  • Al-kassas, R., et al. (2022). Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. ACS Omega. Available from: [Link]

  • SciSpace. (n.d.). Identification and Characterization of Forced Degradation Products of Moexipril Using LC-ESI-MS/Q-TOF. SciSpace. Available from: [Link]

  • IJPPR. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. IJPPR. Available from: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • PubMed. (n.d.). Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. ResearchGate. Available from: [Link]

  • Phytochemicals online. (n.d.). This compound. Phytochemicals online. Available from: [Link]

  • YouTube. (2020). Learn how to Encapsulate Hydrophobic API in PLGA. YouTube. Available from: [Link]

  • Bettersize Instruments. (n.d.). Secret of Dynamic Light Scattering (DLS) for particle size analysis. Bettersize Instruments. Available from: [Link]

  • PubMed. (2010). Imperatorin a furocoumarin inhibits periplasmic Cu-Zn SOD of Shigella dysenteriae their by modulates its resistance towards phagocytosis during host pathogen interaction. PubMed. Available from: [Link]

  • YouTube. (2020). Simple and effective design of SEDDS formulations. YouTube. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Available from: [Link]

  • ResearchGate. (n.d.). Coumarin and Furanocoumarin Quantitation in Citrus Peel via Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS). ResearchGate. Available from: [Link]

  • Kumar, L., et al. (2013). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Available from: [Link]

  • International Science Community Association. (n.d.). FTIR, H NMR Spectral, Powder X-ray diffraction and DSC studies of “β-cyclodextrin-para-chlorobenzonitrile” Inclusion Compl. International Science Community Association. Available from: [Link]

  • Patsnap Eureka. (2025). How to Analyze Polydispersity Index in Dynamic Light Scattering. Patsnap Eureka. Available from: [Link]

  • MDPI. (n.d.). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). UV–DAD spectrum of imperatorin. ResearchGate. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Asian Journal of Research in Biological and Pharmaceutical Sciences. (n.d.). PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. Asian Journal of Research in Biological and Pharmaceutical Sciences. Available from: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • PubMed. (2015). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. PubMed. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

Sources

Application Notes and Protocols: Preparation of Oxyimperatorin Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxyimperatorin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] As a result, it is increasingly utilized in in-vitro cell-based assays to elucidate its mechanism of action and therapeutic potential. The reliability and reproducibility of such studies are fundamentally dependent on the accurate and consistent preparation of test compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of this compound stock solutions for cell culture applications.

The principles outlined herein are grounded in established best practices for handling small molecules in a research setting, ensuring the integrity of the compound and the validity of experimental outcomes. Adherence to these protocols will minimize variability and contribute to the generation of high-quality, reproducible data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of stock solutions. Key characteristics are summarized in the table below:

PropertyValueSource
Chemical Name 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-oneN/A
CAS Number 35740-18-2[3]
Molecular Formula C₁₆H₁₄O₅[3]
Molecular Weight 286.28 g/mol [3]
Appearance Crystalline solid[3]
Purity Typically ≥98% (verify with supplier)[3]

Solubility and Recommended Solvents

The choice of solvent is a critical first step in the preparation of a stock solution. The ideal solvent should fully dissolve the compound at a high concentration, be compatible with the cell culture system, and have minimal intrinsic biological activity.

For this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It offers excellent solubilizing capacity for a wide range of organic small molecules and is widely used in cell culture applications.

Table 2: Solubility of this compound in DMSO

SolventSolubilityMolar ConcentrationSource
DMSO3.6 mg/mL12.58 mMN/A

Causality Behind Solvent Choice:

  • High Solubilizing Power: DMSO can dissolve this compound at a concentration that is sufficiently high to allow for significant dilution into cell culture medium, thereby minimizing the final solvent concentration.

  • Miscibility with Aqueous Solutions: DMSO is fully miscible with water and cell culture media, facilitating the preparation of homogenous working solutions.

  • Established Use in Cell Culture: DMSO is a well-characterized solvent in cell-based assays. However, it is important to note that DMSO can have biological effects at higher concentrations. Therefore, it is crucial to maintain a low final concentration in the cell culture medium, typically below 0.5% , with a preferred concentration of 0.1% or less , to avoid off-target effects.[4] A vehicle control (cell culture medium with the same final concentration of DMSO) must always be included in experiments.

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a practical starting point for most in-vitro applications.

Materials:

  • This compound (crystalline solid, purity ≥98%)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Workflow for Preparing this compound Stock Solution:

G cluster_prep Preparation cluster_storage Storage & Handling weigh 1. Weigh this compound calculate 2. Calculate DMSO Volume weigh->calculate Mass add_dmso 3. Add DMSO calculate->add_dmso Volume dissolve 4. Dissolve Compound add_dmso->dissolve aliquot 5. Aliquot Stock Solution dissolve->aliquot store 6. Store at -80°C aliquot->store

A workflow for preparing this compound stock solution.

Step-by-Step Procedure:

  • Pre-dissolution Preparations:

    • Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture.

    • Don all necessary PPE. All subsequent steps should be performed in a sterile environment, such as a laminar flow hood.

  • Weighing this compound:

    • Carefully weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 2.86 mg of this compound.

      • Calculation: Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) = Mass (g)

      • 0.010 mol/L x 286.28 g/mol x 0.001 L = 0.00286 g = 2.86 mg

  • Dissolution:

    • Transfer the weighed this compound to a sterile amber microcentrifuge tube or a clear tube wrapped in aluminum foil to protect it from light.

    • Add the calculated volume of sterile, anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, gentle warming to 37°C for a short period may aid the process.

  • Sterilization (Optional but Recommended):

    • For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber tubes or vials.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) . For short-term use, storage at -20°C for up to two weeks is acceptable.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium to the desired final concentration for treating the cells.

Protocol for Preparing a 10 µM Working Solution:

  • Thawing the Stock Solution:

    • Retrieve a single aliquot of the 10 mM this compound stock solution from the -80°C freezer.

    • Thaw the stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.

  • Serial Dilution:

    • It is recommended to perform a serial dilution to achieve the final working concentration. This minimizes pipetting errors and reduces the risk of the compound precipitating out of solution.

    • For a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

    • Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed, complete cell culture medium.

    • Mix the working solution thoroughly by gentle pipetting or inverting the tube several times.

  • Vehicle Control:

    • Prepare a vehicle control solution by adding the same volume of DMSO to the same volume of cell culture medium used for the working solution. In the example above, this would be 1 µL of DMSO in 999 µL of medium. This control is essential to distinguish the effects of this compound from any potential effects of the solvent.

Application in Cell Culture: A Case Study with BV-2 Microglia and RA-FLS

This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and PI3K/AKT pathways.[1][2]

G LPS LPS NFkB NF-κB Activation LPS->NFkB Activates PI3K PI3K/AKT Pathway LPS->PI3K Activates Oxy This compound Oxy->NFkB Inhibits Oxy->PI3K Inhibits Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation PI3K->Inflammation

Simplified signaling pathways modulated by this compound.

  • BV-2 Microglial Cells: These cells are a widely used model for studying neuroinflammation. In studies investigating the anti-inflammatory effects of this compound, BV-2 cells are often stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5] While specific concentrations can vary, a typical starting range for this compound treatment in BV-2 cells is 1-20 µM .

  • Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS): These cells are key players in the pathogenesis of rheumatoid arthritis. Studies have shown that this compound can inhibit the proliferation and induce apoptosis in RA-FLS.[2] Effective concentrations of this compound in these studies have been reported to be in the range of 50-100 µg/mL (approximately 175-350 µM).

Safety and Handling Precautions

  • Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood. In case of contact, wash the affected area thoroughly with water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. PubMed. Available at: [Link]

  • This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. PubMed. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]

  • This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. PubMed. Available at: [Link]

  • Managing antibody stability: effects of stressors on Ipilimumab from the commercial formulation to diluted solutions. PubMed. Available at: [Link]

  • This compound | C16H14O5 | CID 182251. PubChem. Available at: [Link]

Sources

Application Notes & Protocols for Assessing Oxyimperatorin Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of Bioavailability for Therapeutic Efficacy

Oxyimperatorin is a furanocoumarin, a class of naturally occurring compounds found in various medicinal plants like Angelica dahurica[1]. It has garnered significant research interest for its diverse pharmacological activities, including anti-inflammatory and neuroprotective effects[2]. However, the therapeutic potential of any compound is fundamentally linked to its ability to reach the systemic circulation and exert its effects at the target site. This journey from administration to action is quantified by its bioavailability .

Many furanocoumarins exhibit promising in-vitro activity but suffer from poor oral absorption and/or extensive first-pass metabolism, leading to low bioavailability and limiting their clinical utility[3]. A preclinical pharmacokinetic study in rats on oxypeucedanin, a structurally similar furanocoumarin, revealed an absolute oral bioavailability of only 10.26%, highlighting the critical need for such assessments[3]. Therefore, a robust and reproducible method for determining the absolute bioavailability of this compound in a relevant animal model is paramount for its progression as a potential therapeutic agent.

This guide provides a comprehensive framework for researchers, detailing the experimental design, step-by-step protocols, and data analysis methods required to conduct a thorough bioavailability assessment of this compound in a rat model. The methodologies are grounded in established pharmacokinetic principles and regulatory guidelines to ensure scientific integrity and data reliability.

Strategic Experimental Design for Pharmacokinetic Assessment

A successful bioavailability study hinges on a meticulously planned experimental design. The primary objective is to compare the plasma concentration of this compound over time following oral (extravascular) administration with that of a direct intravenous (intravascular) administration, which is considered 100% bioavailable[4][5].

Animal Model Selection and Ethical Considerations

The Sprague-Dawley rat is a widely accepted and appropriate model for initial pharmacokinetic studies due to its well-characterized physiology, manageable size, and extensive historical data.

Ethical Mandate: All animal procedures must be conducted in strict accordance with ethical guidelines and receive prior approval from an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) must be upheld throughout the study to ensure animal welfare[6][7]. Researchers must take every measure to minimize animal suffering, including the use of appropriate restraint and anesthesia techniques and limiting blood collection volumes[7].

Study Design: The Parallel Approach

A parallel study design is recommended, where two separate groups of animals are used: one for intravenous (IV) administration and one for oral (PO) administration. This avoids potential carry-over effects that can occur in a crossover design.

ParameterSpecificationRationale
Animal Model Male Sprague-Dawley RatsStandard model for PK studies.
Body Weight 200 - 250 gEnsures physiological maturity and facilitates handling/dosing.
Number of Animals Minimum of 6 animals per groupProvides sufficient statistical power for pharmacokinetic analysis[8].
Group 1 Intravenous (IV) BolusServes as the 100% bioavailability reference.
Group 2 Oral Gavage (PO)Test route to determine oral absorption characteristics.
Acclimatization Minimum 7 daysAllows animals to adapt to the facility environment, reducing stress.
Housing Controlled temperature (22±2°C), humidity (50±10%), 12h light/dark cycle.Standard vivarium conditions to minimize physiological variability.
Diet Standard chow and water ad libitum. Fasting for 8-12 hours prior to dosing.Fasting is crucial to eliminate the influence of food on drug absorption[8].
Dose Formulation and Administration

The physicochemical properties of this compound, particularly its solubility, will dictate the choice of vehicle. Furanocoumarins are often poorly soluble in water.

PropertyValue/PredictionImplication for Formulation
Class FuranocoumarinLikely lipophilic.
Solubility Predicted to be low in water.Requires a non-aqueous or co-solvent system. A suspension may be necessary for oral dosing.
Chemical Stability To be determined.The formulation should not cause degradation of the compound.
  • IV Formulation: A solution is required. A common vehicle system is a mixture of Solutol HS 15, ethanol, and water, but this must be optimized for this compound's solubility and tolerability. The final dose volume should be low (e.g., 1-2 mL/kg).

  • PO Formulation: A solution or a homogenous suspension can be used. A common vehicle for suspensions is 0.5% carboxymethylcellulose (CMC) in water. The dose volume for oral gavage is typically 5-10 mL/kg.

Experimental Workflow Overview

The entire process, from animal preparation to final data analysis, follows a structured workflow to ensure consistency and accuracy.

G cluster_pre Pre-Study Phase cluster_inlife In-Life Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase acclimate Animal Acclimatization (≥7 days) fasting Overnight Fasting (8-12 hours) acclimate->fasting dosing Drug Administration (IV or PO) fasting->dosing sampling Serial Blood Sampling (Scheduled Time Points) dosing->sampling processing Plasma Sample Processing sampling->processing analysis LC-MS/MS Quantification processing->analysis pk_calc PK Parameter Calculation (NCA) analysis->pk_calc ba_calc Bioavailability Calculation pk_calc->ba_calc G cluster_ppt Protein Precipitation blood Whole Blood Sample (in K2-EDTA tube) centrifuge Centrifugation (e.g., 4000 x g, 10 min, 4°C) blood->centrifuge plasma Harvest Plasma Supernatant centrifuge->plasma store Store at -80°C until analysis plasma->store thaw Thaw Plasma Sample store->thaw add_is Add Internal Standard (IS) thaw->add_is add_acn Add Acetonitrile (3x volume) add_is->add_acn vortex Vortex to Mix add_acn->vortex centrifuge2 Centrifuge to Pellet Protein vortex->centrifuge2 supernatant Transfer Supernatant centrifuge2->supernatant analysis Inject into UPLC-MS/MS System supernatant->analysis

Sources

Application Notes & Protocols: Oxyimperatorin as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Oxyimperatorin, a naturally occurring furanocoumarin, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects.[1] Beyond its therapeutic potential, the inherent structural and potential photophysical properties of this compound present an opportunity for its use as a molecular probe. This guide provides a comprehensive overview of the principles and detailed protocols for leveraging this compound to investigate cellular processes. We will explore its application in cellular imaging to visualize its uptake and subcellular distribution, and in target deconvolution studies to identify its molecular binding partners. This document is intended to serve as a foundational resource for researchers seeking to utilize this compound as a tool for mechanistic studies and drug discovery.

Introduction to this compound

This compound (also known as Prangenin) is a furanocoumarin found in various medicinal plants, including those of the Angelica and Glehnia species.[1] Structurally, it is an epoxide derivative of Imperatorin.[2] Furanocoumarins are a class of organic compounds characterized by a furan ring fused with a coumarin.[3][4] This structural motif is often associated with photosensitivity and diverse biological activities. The established bioactivities of this compound, coupled with the known fluorescence of related furanocoumarins, make it an attractive candidate for development as a molecular probe to elucidate complex biological pathways.

Physicochemical and Photophysical Properties

A thorough understanding of the physicochemical and photophysical properties of this compound is paramount for its successful application as a molecular probe.

Solubility and Stability

Successful cell-based assays hinge on the appropriate solubility and stability of the compound in aqueous culture media.

  • Solubility : this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[5] For cell-based experiments, it is crucial to prepare a concentrated stock solution in a biocompatible solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. It is imperative to ensure the final DMSO concentration does not exceed levels toxic to the cells, typically below 0.5%, although this can be cell-line dependent.[6][7] A preliminary solubility test in the final assay buffer is recommended to avoid precipitation.[8]

  • Stability : The stability of this compound in aqueous solution under experimental conditions (e.g., pH, temperature, light exposure) should be empirically determined. A standard protocol involves incubating the compound in the relevant buffer or medium for the duration of the experiment, followed by analysis using High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₆H₁₄O₅[2]
Molecular Weight 286.28 g/mol [2]
Physical Description Crystalline solid[2]
Solvents DMSO, Chloroform, Acetone, etc.[5]
Photophysical Properties (Proposed)
  • Fluorescence : Studies on mixtures of furanocoumarins have shown fluorescence emission in the 400-450 nm range upon excitation at approximately 335 nm. Psoralen derivatives, including the closely related Imperatorin, have also been investigated for their fluorescence properties.[10] It is therefore highly probable that this compound exhibits fluorescence in a similar spectral region.

It is a critical first step for any researcher to experimentally determine the precise excitation and emission maxima, as well as the fluorescence quantum yield of this compound in the desired solvent or buffer system.

Table 2: Proposed Photophysical Properties of this compound and Measurement Protocol

ParameterEstimated Range/ValueProtocol for Determination
Excitation Maximum (λex) ~335 nmRecord the fluorescence emission spectrum at various excitation wavelengths. The λex is the wavelength that yields the highest emission intensity.
Emission Maximum (λem) ~400 - 450 nmExcite the sample at its determined λex and record the emission spectrum. The λem is the wavelength of maximum fluorescence intensity.
Fluorescence Quantum Yield (ΦF) UnknownUse the comparative method with a well-characterized standard (e.g., quinine sulfate). This involves comparing the integrated fluorescence intensity of this compound to that of the standard under identical absorbance and experimental conditions.
Molar Extinction Coefficient (ε) UnknownDetermine using the Beer-Lambert law by measuring the absorbance of a series of known concentrations of this compound at its absorbance maximum.

Mechanism of Action as a Foundation for Probe Application

This compound is known to modulate key signaling pathways implicated in inflammation and cancer. Understanding these mechanisms provides a basis for designing experiments where it can be used as a probe to study these pathways.

Inhibition of NF-κB Signaling

This compound has been shown to attenuate neuroinflammation by suppressing the NF-κB signaling pathway. It achieves this by inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action reduces the production of pro-inflammatory mediators.

Targeting the PI3K/AKT Pathway

In the context of rheumatoid arthritis, this compound has been demonstrated to inhibit the PI3K/AKT signaling pathway. This inhibition leads to the suppression of proliferation and induction of apoptosis in fibroblast-like synoviocytes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IκB IκB IKK->IκB Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) Releases NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocation Oxyimperatorin_cyto This compound Oxyimperatorin_cyto->AKT Inhibits Oxyimperatorin_cyto->NF-κB_nuc Inhibits Translocation Gene_Transcription Pro-inflammatory & Proliferation Genes NF-κB_nuc->Gene_Transcription Induces External_Stimulus Inflammatory Stimulus (e.g., LPS) External_Stimulus->Receptor

Figure 1: Simplified signaling pathway showing the inhibitory effects of this compound.

Application Protocols

The following protocols are designed as a starting point. Optimization of concentrations, incubation times, and instrument settings is essential for each specific cell type and experimental setup.

Protocol 1: Cellular Uptake and Subcellular Localization using Confocal Microscopy

This protocol allows for the visualization of this compound within live or fixed cells to determine its cellular entry and distribution.

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell line of interest (e.g., BV-2 microglia, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA) for fixing (optional)

  • Hoechst or DAPI stain for nuclear counterstaining (optional)

  • Confocal microscope with appropriate laser lines and filters (e.g., ~340nm excitation for DAPI, and a laser line suitable for this compound, estimated around 335nm)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

  • Preparation of this compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in complete cell culture medium to achieve the desired final working concentration (e.g., 1-20 µM). A concentration-response curve should be established to determine the optimal, non-toxic concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate for the desired time (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with warm PBS to remove any extracellular this compound.

  • Live-Cell Imaging (Optional): For live-cell imaging, add fresh, pre-warmed culture medium to the cells. Proceed immediately to the confocal microscope.

  • Fixation and Counterstaining (Optional):

    • For fixed-cell imaging, after washing, add 4% PFA in PBS and incubate for 15 minutes at room temperature.

    • Wash three times with PBS.

    • If desired, add a nuclear counterstain like Hoechst 33342 (e.g., 1 µg/mL in PBS) and incubate for 10-15 minutes.

    • Wash three times with PBS. Mount the coverslips on a slide with an appropriate mounting medium.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope.[11][12]

    • Use the experimentally determined excitation and emission wavelengths for this compound. As a starting point, try excitation around 335 nm and collect emission between 400-450 nm.

    • Acquire images for the this compound channel and any counterstain channels.

    • Collect a Z-stack of images to visualize the three-dimensional distribution within the cells.[13]

G Start Start Cell_Seeding Seed Cells on Glass-Bottom Dish Start->Cell_Seeding Prepare_Oxy Prepare this compound Working Solution Cell_Seeding->Prepare_Oxy Treat_Cells Incubate Cells with This compound Prepare_Oxy->Treat_Cells Wash_Cells Wash with PBS Treat_Cells->Wash_Cells Live_Imaging Live-Cell Imaging Wash_Cells->Live_Imaging Fix_Cells Fix with PFA Live_Imaging->Fix_Cells No Image_Confocal Acquire Images on Confocal Microscope Live_Imaging->Image_Confocal Yes Counterstain Counterstain Nucleus (optional) Fix_Cells->Counterstain Counterstain->Image_Confocal End End Image_Confocal->End

Figure 2: Experimental workflow for cellular imaging of this compound.

Protocol 2: Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a quantitative measure of this compound uptake at a single-cell level across a large population.

Materials:

  • All materials from Protocol 4.1 (excluding glass-bottom dishes and microscopy-specific reagents)

  • Suspension cells or adherent cells detached with a gentle cell dissociation reagent (e.g., Trypsin-EDTA)

  • Flow cytometry tubes

  • Flow cytometer with a UV or violet laser for excitation (based on the determined λex of this compound)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10⁶ cells/mL in complete culture medium.

  • Cell Treatment: Add the desired concentration of this compound to the cell suspension. Include an untreated control and a vehicle (DMSO) control. Incubate for the desired time at 37°C.

  • Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[14] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 300-500 µL of cold PBS or flow cytometry staining buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the appropriate laser and filter combination for this compound. For an estimated excitation of 335 nm, a UV or violet laser would be necessary. The emission would be collected using a bandpass filter around 400-450 nm.

    • Use the unstained cells to set the negative gate and adjust detector voltages.

    • Record the fluorescence intensity for at least 10,000 events per sample.

    • The geometric mean fluorescence intensity (gMFI) can be used to quantify the uptake of this compound.

Protocol 3: Target Identification by Affinity Purification Coupled with Mass Spectrometry

This protocol aims to identify the direct binding partners of this compound within the cell proteome. This is an advanced technique that requires expertise in chemical biology and proteomics.

Conceptual Workflow:

  • Synthesis of an Affinity Probe: The chemical structure of this compound features an epoxide ring which could potentially be opened by a nucleophile to attach a linker with a terminal reactive group (e.g., an amine or carboxylic acid). This linker can then be used to immobilize this compound onto a solid support (e.g., agarose beads).[15] Alternatively, synthetic derivatives of Imperatorin have been created, suggesting that modification of the this compound structure is feasible.[15] A collaboration with a synthetic chemist is highly recommended.

  • Immobilization: The synthesized this compound derivative is covalently coupled to activated agarose beads (e.g., NHS-activated Sepharose).

  • Cell Lysis: Prepare a native protein lysate from the cells of interest.

  • Affinity Purification:

    • Incubate the cell lysate with the this compound-conjugated beads.

    • As a crucial control, incubate a separate aliquot of the lysate with unconjugated beads (or beads coupled with a structurally similar but inactive molecule) to identify non-specific binders.[16]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by competitive elution with an excess of free this compound, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by mass spectrometry (LC-MS/MS).

G Oxy_Synthesis Synthesize this compound Affinity Probe Immobilize Immobilize Probe on Beads Oxy_Synthesis->Immobilize Incubate_Lysate Incubate Lysate with Beads (Probe & Control) Immobilize->Incubate_Lysate Cell_Lysis Prepare Native Cell Lysate Cell_Lysis->Incubate_Lysate Wash_Beads Wash Beads to Remove Non-specific Binders Incubate_Lysate->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins SDS_PAGE Separate Proteins by SDS-PAGE Elute_Proteins->SDS_PAGE Mass_Spec Identify Proteins by LC-MS/MS SDS_PAGE->Mass_Spec Data_Analysis Data Analysis & Target Validation Mass_Spec->Data_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Managing Oxyimperatorin Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the challenges of autofluorescence associated with Oxyimperatorin and other novel compounds in imaging studies. Our goal is to equip you with the expertise to confidently identify, manage, and eliminate unwanted background signals, ensuring the integrity and clarity of your imaging data.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging experiments with this compound?

Autofluorescence is the natural emission of light by biological structures or compounds like this compound when they are excited by light, which can interfere with the detection of your specific fluorescent labels.[1][2] This inherent fluorescence can obscure the true signal from your probes, leading to a poor signal-to-noise ratio and making it difficult to interpret your results accurately.[1] Autofluorescence is often broad-spectrum and can be particularly strong in the blue and green channels.[1][2]

Q2: I can't find specific excitation and emission spectra for this compound. How can I determine its autofluorescence profile in my system?

The most critical first step is to characterize the autofluorescence of this compound in your specific experimental context.

Experimental Protocol: Characterizing this compound Autofluorescence

Objective: To determine the excitation and emission spectra of this compound-induced autofluorescence in your specific sample type.

Materials:

  • Your biological sample (cells or tissue) treated with this compound at the working concentration.

  • An untreated control sample.

  • A confocal microscope or a fluorescence microscope equipped with a spectrometer or a set of standard filter cubes (e.g., DAPI, FITC, TRITC, Cy5).

Procedure:

  • Prepare Samples: Prepare both an this compound-treated sample and an untreated control sample, following your standard experimental protocol for fixation and mounting.[4]

  • Image Untreated Control: First, image the untreated control sample using various excitation wavelengths (e.g., 405 nm, 488 nm, 561 nm, 640 nm) and capture the emission across the visible spectrum. This will establish the baseline autofluorescence of your biological sample.

  • Image this compound-Treated Sample: Under the identical imaging settings, acquire images of your this compound-treated sample.

  • Spectral Scanning (if available): If your microscope has a spectral detector, perform a "lambda scan" on the this compound-treated sample. This involves exciting the sample at a specific wavelength (start with 405 nm or 488 nm) and collecting the entire emission spectrum. This will generate a spectral "fingerprint" of the autofluorescence.[5]

  • Manual Spectral Characterization (if spectral detector is unavailable):

    • Excite the this compound-treated sample with your available laser lines or filter cubes one by one.

    • Observe the emission intensity in each channel. Note which excitation wavelengths produce the strongest emission and in which channels (e.g., "strong emission in the green channel when excited with the 488 nm laser").

  • Data Analysis: Subtract the signal from the untreated control from the this compound-treated sample to isolate the fluorescence contribution of the compound. The resulting spectrum or channel intensities represent the autofluorescence profile of this compound in your experiment.

Q3: What are the main strategies to combat autofluorescence from compounds like this compound?

There are four primary strategies, which can be used alone or in combination:

  • Spectral Separation: Choosing fluorescent probes that are spectrally distinct from the autofluorescence.[2]

  • Signal Subtraction (Spectral Unmixing): Computationally removing the autofluorescence signal from the total detected signal.[6]

  • Signal Reduction (Photobleaching & Quenching): Using light or chemicals to reduce or eliminate the autofluorescence.[7][8]

  • Signal Amplification: Enhancing your specific signal to overwhelm the background autofluorescence.

Troubleshooting Guide: Mitigating this compound Autofluorescence

This section provides a step-by-step guide to systematically address autofluorescence in your imaging studies.

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate autofluorescence mitigation strategy.

autofluorescence_workflow start Start: Autofluorescence from This compound is obscuring my signal characterize Step 1: Characterize the Autofluorescence Spectrum (See Protocol Above) start->characterize spectral_overlap Is there significant spectral overlap with my chosen fluorophore? characterize->spectral_overlap change_fluorophore Strategy A: Change Fluorophore (Spectral Separation) spectral_overlap->change_fluorophore Yes no_overlap Minimal Overlap: Proceed with imaging. Optimize acquisition settings. spectral_overlap->no_overlap No decision_B_C Is spectral unmixing available and effective enough? change_fluorophore->decision_B_C unmixing Strategy B: Spectral Unmixing (Computational Subtraction) quenching Strategy C: Chemical Quenching or Photobleaching (Signal Reduction) decision_B_C->unmixing Yes decision_B_C->quenching No

Caption: Decision workflow for addressing this compound autofluorescence.

Strategy A: Spectral Separation - Choosing the Right Fluorophore

The simplest and most effective initial approach is to select a fluorophore whose emission spectrum does not overlap with the autofluorescence of this compound.[2] Since furanocoumarins tend to fluoresce in the blue-green region, shifting to red or far-red emitting dyes is highly recommended.[1][2]

Spectral RangeRecommended Fluorophore FamiliesRationale
Red Alexa Fluor 594, Cy3.5, DyLight 594Moves the emission away from the common blue-green autofluorescence.
Far-Red Alexa Fluor 647, Cy5, DyLight 649Often the best choice as endogenous autofluorescence is typically lowest in this range.[1]
Near-Infrared (NIR) Alexa Fluor 680, Cy5.5, IRDye 800CWProvides the highest signal-to-noise ratio by avoiding almost all cellular and compound autofluorescence. Requires specialized imaging equipment.

Pro-Tip: Always titrate your fluorescently labeled antibodies or probes to find the optimal concentration that maximizes your specific signal while minimizing background.[2]

Strategy B: Spectral Unmixing - Computational Subtraction

If you cannot avoid spectral overlap, and your microscope is equipped with a spectral detector, you can computationally separate the this compound autofluorescence from your specific signal.[6]

Experimental Protocol: Spectral Unmixing

Objective: To computationally remove the autofluorescence signal from a multi-channel image.

Prerequisites: A confocal microscope with a spectral detector and corresponding analysis software.

Procedure:

  • Acquire Reference Spectra:

    • Autofluorescence Spectrum: Image a sample treated only with this compound (no fluorescent labels) and acquire its emission spectrum as described in the characterization protocol. This is your "autofluorescence fingerprint."

    • Fluorophore Spectra: For each fluorophore in your experiment, prepare a single-stained control sample and acquire its emission spectrum.

  • Acquire Your Experimental Image: Image your fully stained, this compound-treated sample using the same settings, ensuring you collect the full spectral data for each pixel.

  • Perform Linear Unmixing: In your microscope's software, use the linear unmixing or spectral unmixing function.

    • Load the acquired reference spectra (autofluorescence and each fluorophore).

    • The software will then calculate the contribution of each spectrum to the total signal in every pixel of your experimental image.

    • The output will be separate images for each of your fluorophores, with the autofluorescence signal removed and placed in its own channel.[6]

Strategy C: Signal Reduction - Quenching and Photobleaching

If the above methods are not feasible or sufficient, you can actively reduce the autofluorescence signal.

1. Chemical Quenching

Several reagents can quench autofluorescence. However, it is crucial to test them on your specific sample type to ensure they do not also quench your intended signal.[8]

Quenching AgentTarget AutofluorescenceProtocol SummaryConsiderations
Sudan Black B Lipofuscin and other lipophilic componentsIncubate sections in 0.1% Sudan Black B in 70% ethanol for 10-30 minutes, followed by washes.Can introduce its own fluorescence in the far-red channel.[1] Not ideal for multiplexing with far-red dyes.
Sodium Borohydride Aldehyde-induced autofluorescenceTreat fixed sections with 0.1% sodium borohydride in PBS for 30 minutes.Effects can be variable and it's not always effective.[1]
Copper Sulfate General autofluorescenceIncubate sections in a solution of copper sulfate in ammonium acetate buffer (e.g., 5mM CuSO4 in 50mM ammonium acetate).[9]Can sometimes reduce specific signal.
Commercial Reagents (e.g., TrueVIEW™, TrueBlack™) Broad-spectrum, including lipofuscinFollow the manufacturer's instructions. Typically a short incubation step.[8][10]Optimized for minimal impact on specific staining and often very effective.[8]

2. Photobleaching

This involves intentionally exposing your sample to high-intensity light to destroy the fluorescent molecules causing the background signal.[7]

Experimental Protocol: Photobleaching

Objective: To reduce autofluorescence by exposing the sample to intense light before applying your fluorescent probes.

Materials:

  • Your this compound-treated, fixed sample.

  • A fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a white light LED).[7]

Procedure:

  • Sample Preparation: Prepare your sample up to the step just before the incubation with your fluorescently labeled primary or secondary antibodies.

  • Photobleaching:

    • Place the slide on the microscope stage.

    • Expose the sample to continuous, high-intensity illumination from your light source for a period ranging from 15 minutes to several hours.[11] The exact duration will require optimization for your specific sample and autofluorescence intensity.

    • You can use a standard widefield epifluorescence setup for this.

  • Staining: After photobleaching, proceed with your standard immunofluorescence or staining protocol.

  • Imaging: Image your sample, ensuring you minimize further light exposure to prevent photobleaching of your specific fluorophores.[12]

Causality: The high-intensity light causes photochemical destruction of the molecules responsible for the autofluorescence, rendering them non-fluorescent. By performing this step before adding your specific labels, you selectively eliminate the background without affecting your signal of interest.[7]

Summary and Final Recommendations

Dealing with autofluorescence from a novel compound like this compound requires a systematic approach.

  • Characterize First: Always begin by determining the spectral properties of the autofluorescence in your system.

  • Separate if Possible: The most effective and cleanest solution is to use fluorophores that are spectrally well-separated from the autofluorescence, preferably in the far-red or NIR range.

  • Use Computational Tools: If your instrumentation allows, spectral unmixing is a powerful, non-destructive method to remove background fluorescence.

  • Reduce Signal as a Last Resort: Chemical quenching and photobleaching are effective but require careful optimization to avoid damaging your sample or your specific signal.

By following this guide, you will be well-equipped to overcome the challenges of this compound-induced autofluorescence and produce high-quality, reliable imaging data.

References

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Cytek Biosciences. (2022, April 25). Deciding on an Approach for Mitigating Autofluorescence [Video]. YouTube. [Link]

  • Van de Lest, C. H., Versteeg, E. M., Veerkamp, J. H., & Van Kuppevelt, T. H. (1995). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. Journal of Histochemistry & Cytochemistry, 43(7), 727–730.
  • Lin, C. Y., et al. (2024). This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. Biomedicine & Pharmacotherapy, 173, 116379.
  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Spectra of Furocoumarin derivatives (FC, FH, FNO 2 ) in ethanol. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). Spectral Unmixing in Flow Cytometry: 7 Top Tips for Success. Retrieved from [Link]

  • Sun, Y., & Frost, B. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of visualized experiments : JoVE, (127), 56213.
  • ResearchGate. (n.d.). This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. Retrieved from [https://www.researchgate.net/publication/372332617_Oxyimperatorin_Suppresses_the_Pathologies_of_Rheumatoid_Arthritis_and_the_Growth_of_Synovial_Organoids_Through_Targeting_the_PI3K AKT_Pathway]([Link] AKT_Pathway)

  • Van de Lest, C. H., et al. (1995). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. Journal of Histochemistry & Cytochemistry, 43(7), 727-30.
  • Potapenko, I., et al. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences, 24(4), 3364.
  • Croke, D. T., et al. (2007). Real-time fluorescence-based detection of furanocoumarin photoadducts of DNA. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 629(1), 22-31.
  • Dey, S., et al. (2010). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Journal of Biomaterials and Tissue Engineering, 1(1), 108-111.
  • Colibri Cytometry. (2024, August 27). Unmixing tips: control clean-up. Retrieved from [Link]

  • ResearchGate. (2014, August 1). Can anyone help with problems of autofluorescence in immunostaining? Retrieved from [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]

  • Lab Manager. (n.d.). How Quenching Tissue Autofluorescence Works. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Retrieved from [Link]

  • Oxford Academic. (n.d.). AFid: a tool for automated identification and exclusion of autofluorescent objects from microscopy images. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence spectroscopy of Pep13-induced furanocoumarins in parsley.... Retrieved from [Link]

  • National Institutes of Health. (2024, February 1). Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture. Retrieved from [Link]

  • Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]

  • National Institutes of Health. (2020, May 4). Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photophysical properties and photodynamic activity of octacationic oxotitanium(iv) phthalocyanines. Retrieved from [Link]

  • YouTube. (2024, December 2). Autofluorescence and Crosstalk Correction with Huygens. Retrieved from [Link]

  • National Institutes of Health. (2014, February 3). Unmixing of fluorescence spectra to resolve quantitative time-series measurements of gene expression in plate readers. Retrieved from [Link]

  • Google Patents. (2021, April 4). US20210404918A1 - Optical clearing and auto-fluorescence quenching solutions and method of use for enhanced microscopy imaging of biological tissues.
  • ResearchGate. (2025, August 6). Quantification of Total Furocoumarins in Citrus Oils by HPLC Coupled with UV, Fluorescence, and Mass Detection. Retrieved from [Link]

  • MDPI. (n.d.). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. Retrieved from [Link]

  • Wellcome Open Research. (2017, September 4). Quenching autofluorescence in tissue immunofluorescence. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Activity of Oxyimperatorin and Imperatorin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research for novel anti-inflammatory agents, furanocoumarins have emerged as a promising class of compounds. Among these, Oxyimperatorin and Imperatorin, often co-existing in various medicinal plants, have garnered significant attention for their potent bioactivities. This guide provides an in-depth, objective comparison of the anti-inflammatory properties of this compound and Imperatorin, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Unveiling the Subjects: A Structural Overview

This compound and Imperatorin are structurally related furanocoumarins. The key distinction lies in the substituent at the C-8 position of the psoralen core. Imperatorin possesses a prenyl (3-methyl-2-butenyl) ether group, while this compound features an epoxy (3-methyl-2,3-epoxybutoxy) group. This seemingly minor structural variance can significantly influence their pharmacokinetic profiles and biological activities.

Figure 1: Chemical Structures

G cluster_0 Imperatorin cluster_1 This compound imperatorin imperatorin This compound This compound NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active Active NF-κB (p65/p50) IKK->NFkB_active Leads to IκBα degradation & NF-κB release NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene Induces Imperatorin Imperatorin Imperatorin->IKK Inhibits This compound This compound This compound->NFkB_active Inhibits phosphorylation & translocation

Caption: Imperatorin and this compound target different steps in the NF-κB signaling pathway.

Imperatorin appears to act upstream by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. [1]This action effectively traps NF-κB in its inactive state. In contrast, studies on this compound suggest that it inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB without affecting IκBα degradation. [2]This indicates a more direct action on the NF-κB complex itself or on the nuclear import machinery.

The MAPK Signaling Pathway

Figure 3: Imperatorin's Modulation of the MAPK Pathway

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates JNK->Transcription_Factors Activates ERK->Transcription_Factors Activates Gene Pro-inflammatory Gene Expression Transcription_Factors->Gene Induces Imperatorin Imperatorin Imperatorin->p38 Inhibits phosphorylation Imperatorin->JNK Inhibits phosphorylation

Caption: Imperatorin inhibits the phosphorylation of p38 and JNK in the MAPK signaling pathway.

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Imperatorin has been shown to significantly inhibit the phosphorylation of p38 and JNK in LPS-stimulated macrophages, thereby dampening the downstream inflammatory gene expression. [1]The effect of Imperatorin on ERK phosphorylation appears to be cell-type dependent. [1][3]The specific effects of this compound on the MAPK pathway are less well-documented and represent an area for future investigation.

Experimental Protocols: A Guide for Reproducible Research

To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are paramount. Below are foundational, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

Figure 4: Experimental Workflow for In Vitro Anti-inflammatory Assay

InVitro_Workflow start Start seed_cells Seed RAW 264.7 cells in 24-well plates start->seed_cells pretreat Pre-treat with This compound/Imperatorin (various concentrations) for 1-2 hours seed_cells->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24 hours pretreat->stimulate collect_supernatant Collect cell supernatant stimulate->collect_supernatant lyse_cells Lyse cells for protein extraction stimulate->lyse_cells elisa ELISA for TNF-α, IL-6, IL-1β collect_supernatant->elisa griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay western_blot Western Blot for NF-κB & MAPK proteins lyse_cells->western_blot end End elisa->end griess_assay->end western_blot->end

Caption: A typical workflow for assessing the anti-inflammatory effects of compounds in vitro.

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound or Imperatorin (or vehicle control) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent.

  • Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK, as well as iNOS and COX-2, overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assay: Carrageenan-Induced Paw Edema in Mice
  • Animal Acclimatization: Acclimate male ICR mice (20-25 g) for at least one week with free access to food and water.

  • Compound Administration: Administer this compound, Imperatorin (e.g., 15, 30, 60 mg/kg), or vehicle (e.g., 0.5% carboxymethylcellulose) orally to different groups of mice. Administer a positive control drug, such as indomethacin (10 mg/kg), to another group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse. Inject 0.1 mL of saline into the left hind paw as a control.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

Both this compound and Imperatorin demonstrate significant anti-inflammatory properties, primarily by targeting the NF-κB and MAPK signaling pathways. Imperatorin has been more extensively studied, with a clearer picture of its dose-dependent in vivo efficacy and its impact on specific components of the MAPK pathway. This compound, while clearly effective in suppressing neuroinflammation via NF-κB inhibition, requires further investigation to fully elucidate its broader anti-inflammatory profile, including its effects on the MAPK pathway and its efficacy in a wider range of in vivo models.

Direct, head-to-head comparative studies are warranted to definitively establish the relative potency of these two furanocoumarins. Such studies should include the determination of IC50 values for the inhibition of key inflammatory mediators under identical experimental conditions. Furthermore, exploring the structure-activity relationship by synthesizing and testing related analogues could provide valuable insights for the development of more potent and selective anti-inflammatory agents.

This guide serves as a foundational resource for researchers, providing a comprehensive overview of the current state of knowledge and a practical framework for future investigations into the therapeutic potential of this compound and Imperatorin.

References

  • Guo, W., Sun, J., Jiang, L., Duan, L., Huo, M., Chen, N., Zhong, W., Wassy, L. A., Yang, Z., & Feng, H. (2012). Imperatorin attenuates LPS-induced inflammation by suppressing NF-κB and MAPKs activation in RAW 264.7 macrophages.
  • Huang, C., Qu, S., Chong, C. M., & Lu, C. (2024). This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. Biomedicine & Pharmacotherapy, 173, 116379.
  • Li, W., Yu, J., Xiao, X., Zang, L., Yang, Y., Yu, J., Huang, Q., Niu, X., & Li, W. (2021). Imperatorin reduces the inflammatory response of atherosclerosis by regulating MAPKs signaling pathway in vivo and in vitro.
  • Luo, J., Chen, Q., Chen, J., & Chen, J. (2017). Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway. Experimental and Therapeutic Medicine, 14(5), 4509–4516.
  • Sun, J., Zhang, L., Zhang, Y., & Wang, Y. (2022). Imperatorin Inhibits Proliferation, Migration, and Inflammation via Blocking the NF-κB and MAPK Pathways in Rheumatoid Fibroblast-like Synoviocytes. ACS Omega, 7(34), 30285–30294.
  • Xue, Z., Liu, P., Yu, L., Li, J., Xia, S., Gu, Y., Bao, X., Lan, Z., Li, S., & Shang, S. (2022). Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke. CNS Neuroscience & Therapeutics, 28(1), 116–125.
  • Zych, M., Raj, A. D., & Polak, J. (2022). The Assessment of the Efficacy of Imperatorin in Reducing Overactive Bladder Symptoms. International Journal of Molecular Sciences, 23(21), 13349.
  • Zhang, L., Wang, H., Wang, J., & Wang, P. (2014). Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway. Molecular Medicine Reports, 10(5), 2417–2423.

Sources

A Researcher's Guide to the Reproducibility of Oxyimperatorin's Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the reproducibility of published findings on the bioactivity of Oxyimperatorin (OIMP), a furanocoumarin of interest for its therapeutic potential. We will move beyond a simple literature review to critically assess the consistency of reported data, explore the underlying experimental designs, and offer actionable protocols for researchers aiming to validate or build upon existing work. Our focus is on fostering scientific integrity by understanding the nuances that contribute to experimental variability, a critical issue in the current landscape of preclinical research.[1][2][3]

The Preclinical Landscape: this compound and the Reproducibility Imperative

This compound, a natural compound isolated from medicinal herbs like Glehnia littoralis and Angelica dahurica, has garnered significant attention for its diverse pharmacological effects.[4][5] Primary research areas include its anti-inflammatory, neuroprotective, and anti-cancer properties.[4][6][7] However, like many promising compounds in preclinical development, the path to clinical translation is fraught with challenges, chief among them being the reproducibility of initial findings.[8][9]

The "reproducibility crisis" is a well-documented phenomenon where results from published studies fail to be replicated by independent laboratories, costing billions in wasted resources and delaying medical advances.[2] This guide is designed to equip researchers, scientists, and drug development professionals with a framework for evaluating the existing literature on this compound and designing robust, self-validating experiments.

Core Bioactivities: A Comparative Analysis of the Evidence

We will dissect the three most prominent, published bioactivities of this compound, comparing findings across different studies to identify areas of strong consensus and those requiring further validation.

Anti-Inflammatory and Neuroprotective Effects

This is arguably the most consistently reported activity of this compound. A significant body of work points to its ability to suppress neuroinflammation, a key pathological feature in many neurological diseases.[4]

  • Foundational Findings: A primary mechanism involves the suppression of microglial activation.[4] Studies consistently show that OIMP significantly attenuates the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells.[4] The mechanistic cornerstone of this effect is the inhibition of the NF-κB signaling pathway, specifically by preventing the phosphorylation and nuclear translocation of the p65 subunit.[4]

  • Cross-Study Corroboration: This anti-inflammatory action is not limited to neuroinflammation. A recent study demonstrated OIMP's efficacy in a rheumatoid arthritis model, where it inhibited the proliferation of fibroblast-like synoviocytes (RA-FLSs) and promoted apoptosis.[5] Interestingly, this study identified the PI3K/AKT signaling axis as the primary target, suggesting OIMP may modulate multiple inflammatory pathways depending on the cellular context.[5] The closely related compound, Imperatorin (IMT), has also been shown to possess potent anti-inflammatory activity through inhibition of the NF-κB pathway, lending further support to this mechanistic class of action for furanocoumarins.[10][11]

  • Points of Consideration: While the qualitative effect (anti-inflammatory action) is well-supported, quantitative measures such as IC50 values can vary. This variability often stems from differences in experimental conditions:

    • Cell Line: BV-2 microglia vs. primary microglia vs. RA-FLSs.

    • Stimulant: Dose and source of LPS.

    • Endpoint Assay: Griess assay for nitric oxide, ELISA for cytokines, or Western blot for protein expression.

Anti-Cancer Activity

This compound's potential as an anti-cancer agent is an area of active investigation, with evidence suggesting effects on cell viability, apoptosis, and drug resistance.

  • Foundational Findings: Studies have shown that OIMP exhibits potent growth-inhibitory effects against human larynx and rhabdomyosarcoma cell lines.[7] The proposed mechanism involves the induction of cell cycle arrest.[7] Furthermore, OIMP has been shown to reverse multidrug resistance (MDR) in cancer cells that overexpress the ATP-binding cassette transporter G2 (ABCG2), a key protein that pumps chemotherapeutic drugs out of cells.[6] This chemosensitizing effect is highly significant for combination therapies.

  • Comparative Analysis: The related compound, Imperatorin, has been shown to inhibit HT-29 colon cancer cell growth with an IC50 value of 78 µM by inducing apoptosis through the upregulation of p53 and the caspase cascade.[12][13] While the specific cell lines and IC50 values differ, the overarching pro-apoptotic and anti-proliferative effects are a consistent theme for this class of compounds.

  • Expert Insight: When evaluating anti-cancer data, it is crucial to consider the therapeutic window. A compound's cytotoxicity against cancer cells must be significantly higher than its toxicity towards normal, healthy cells. The observation that OIMP is non-toxic to normal cells at concentrations effective against cancer cells is a promising, albeit preliminary, finding that warrants rigorous follow-up.[7]

Quantitative Data Synthesis

To facilitate a direct comparison of published findings, the following table summarizes key experimental data from various studies on this compound and the related compound, Imperatorin.

Compound Bioactivity Model System Key Quantitative Finding Reported Mechanism Reference
This compound Anti-NeuroinflammationLPS-induced BV-2 microglia; LPS-injected miceSignificantly attenuated pro-inflammatory mediators (iNOS, COX-2, cytokines)Inhibition of NF-κB p65 phosphorylation and nuclear translocation[4]
This compound Anti-Rheumatoid ArthritisRA-FLSs; Collagen-induced arthritis miceInhibited proliferation, promoted apoptosis, impaired migrationInhibition of the PI3K/AKT signaling axis[5]
Imperatorin Anti-CancerHT-29 human colon cancer cellsIC50 of 78 µMInduction of apoptosis via p53 and caspase cascade; G1 cell cycle arrest[12][13]
Imperatorin Anti-InflammationDimethylbenzene-induced ear edema; Acetic acid-induced vascular permeability (mice)Significant inhibition of inflammation at 15, 30, and 60 mg/kg dosesInhibition of NF-κB pathway; Reduced TNF-α, IL-6, IL-1β[10]
This compound Anti-CancerHuman larynx (HEp-2) and rhabdomyosarcoma (RMS 13) cellsPotent growth inhibitionInhibition of cell cycle progression[7]
This compound ChemosensitizationABCG2-overexpressing cancer cell lines (S1-MI-80, H460-MX20)Re-sensitized resistant cells to antiproliferative drugs at 10 µMAntagonized the drug efflux function of ABCG2[6]

A Reproducible Protocol: Assessing Anti-Neuroinflammatory Activity

To ensure that findings can be reliably reproduced, a detailed and well-controlled experimental protocol is paramount. Here, we provide a step-by-step methodology for evaluating the anti-inflammatory effect of this compound on LPS-stimulated BV-2 microglial cells.

Objective: To determine if this compound can reduce the production of nitric oxide (NO), a key inflammatory mediator, in cultured microglial cells stimulated with lipopolysaccharide (LPS).

Rationale: This protocol is a self-validating system. The "LPS alone" group serves as a positive control for inflammation, confirming the cells are responsive. The "Vehicle + LPS" group controls for any effects of the solvent (e.g., DMSO) used to dissolve the OIMP. The "Cells alone" group provides the baseline NO level.

Methodology:

  • Cell Culture and Seeding:

    • Step 1.1: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Step 1.2: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours. Causality: Seeding density is critical; too few cells will yield a weak signal, while too many can lead to over-confluence and altered cell behavior.

  • Compound Treatment:

    • Step 2.1: Prepare a stock solution of this compound in sterile DMSO. Then, prepare serial dilutions in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Step 2.2: Remove the old medium from the cells and replace it with medium containing the different concentrations of OIMP. Include a "Vehicle Control" group that receives medium with 0.1% DMSO.

    • Step 2.3: Incubate the cells with OIMP for 1 hour. Causality: This pre-incubation allows the compound to enter the cells and be available to act on its targets before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation:

    • Step 3.1: Add LPS to all wells (except the "Cells alone" negative control) to a final concentration of 1 µg/mL.

    • Step 3.2: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification of Nitric Oxide (Griess Assay):

    • Step 4.1: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Step 4.2: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Step 4.3: Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes. Causality: The Griess reaction is a two-step diazotization reaction that stoichiometrically converts nitrite (a stable breakdown product of NO) into a colored azo compound.

    • Step 4.4: Measure the absorbance at 540 nm using a microplate reader.

    • Step 4.5: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Visualizing the Mechanism: The NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is a frequently cited mechanism for this compound's anti-inflammatory effects. The following diagram illustrates this key signaling cascade.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 NF-κB (p65/p50) IkB_p65_p50 IkB->IkB_p65_p50 Inhibits p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates p65_p50->IkB_p65_p50 Oxy This compound Oxy->p65_p50 Inhibits Phosphorylation DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Cytokines Transcription

Caption: OIMP inhibits the LPS-induced NF-κB pathway by blocking p65 phosphorylation.

Alternatives and Future Directions

When evaluating this compound, it is useful to compare its performance with other natural products known for similar bioactivities. Compounds like Curcumin , Berberine , and Epigallocatechin gallate (EGCG) are well-studied anti-inflammatory agents that often serve as positive controls or benchmarks in these types of assays.[14] Similarly, flavonoids such as Hesperetin and Naringin are frequently investigated for their neuroprotective properties through antioxidant and anti-inflammatory mechanisms.[15][16]

For future research on this compound to be maximally impactful, we recommend the following:

  • Head-to-Head Comparisons: Studies directly comparing OIMP with compounds like Imperatorin or other established inhibitors under identical experimental conditions are needed.

  • Standardized Reporting: Detailed reporting of all experimental parameters, including reagent sources, cell line passage numbers, and precise protocol timings, is essential for reproducibility.

  • Orthogonal Validation: Key findings should be validated using multiple, distinct assays. For example, if OIMP reduces cytokine secretion (measured by ELISA), this should be corroborated by measuring mRNA levels (via RT-qPCR) and intracellular signaling protein activation (via Western blot).

By embracing a rigorous and transparent approach, the scientific community can confidently build upon the promising findings surrounding this compound and accelerate its potential journey from the laboratory to the clinic.

References

  • Chong, C.M., et al. (2024). This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. PubMed. Available at: [Link]

  • Li, Y., et al. (2025). This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. PubMed. Available at: [Link]

  • Drucker, D.J. (n.d.). A Guide to Reproducibility in Preclinical Research. PMC - NIH. Available at: [Link]

  • Wang, C., et al. (2016). Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade. PubMed. Available at: [Link]

  • (n.d.). Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway. NIH. Available at: [Link]

  • (2016). Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. PubMed. Available at: [Link]

  • (n.d.). Imperatorin attenuates LPS-induced inflammation by suppressing NF-κB and MAPKs activation in RAW 264.7 macrophages. ResearchGate. Available at: [Link]

  • (n.d.). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Trilogy Writing & Consulting. Available at: [Link]

  • (2023). Imperatorin Restores Chemosensitivity of Multidrug-Resistant Cancer Cells by Antagonizing ABCG2-Mediated Drug Transport. MDPI. Available at: [Link]

  • (n.d.). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI. Available at: [Link]

  • (n.d.). Integrating network pharmacology and an experimental validation strategy elucidates the protective effect and mechanism of callicarpa nudiflora against neuroinflammation. RSC Publishing. Available at: [Link]

  • (n.d.). Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. MDPI. Available at: [Link]

  • (n.d.). Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade. ResearchGate. Available at: [Link]

  • (n.d.). Integrating Network Pharmacology and Experimental Validation to Investigate the Mechanism of Qushi Huatan Decoction Against Coronary Heart Disease. Dove Press. Available at: [Link]

  • (n.d.). Fostering Replicability in Preclinical Research. The Jackson Laboratory. Available at: [Link]

  • (n.d.). Network Pharmacology and In Vitro Experimental Validation Reveal the Anti-Inflammatory and Anti-Apoptotic Effects of Lotus Leaf Extract in Treating Inflammatory Diarrhea in Pigs. PubMed. Available at: [Link]

  • (n.d.). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. IntechOpen. Available at: [Link]

  • (n.d.). Replication crisis. Wikipedia. Available at: [Link]

  • (2015). Reproducibility in Science: Improving the Standard for Basic and Preclinical Research. Circulation Research. Available at: [Link]

  • (n.d.). Isoimperatorin therapeutic effect against aluminum induced neurotoxicity in albino mice. Frontiers. Available at: [Link]

  • (n.d.). Imperatorin as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells. PubMed Central. Available at: [Link]

  • (n.d.). Neuroprotective Effects and Therapeutic Potential of the Citrus Flavonoid Hesperetin in Neurodegenerative Diseases. PMC - PubMed Central. Available at: [Link]

  • (n.d.). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. PMC. Available at: [Link]

  • (n.d.). Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. MDPI. Available at: [Link]

  • (2022). Chemosensitizing effect and mechanism of imperatorin on the anti-tumor activity of doxorubicin in tumor cells and transplantation tumor model. The Korean Journal of Physiology & Pharmacology. Available at: [Link]

Sources

A Comparative Guide to the Species-Specific Metabolism of Oxyimperatorin: Bridging Preclinical and Clinical Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Oxyimperatorin and the Imperative of Metabolic Scrutiny

This compound, a furanocoumarin found in the medicinal herb Glehnia littoralis, has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.[1] As with any promising drug candidate, a thorough understanding of its metabolic fate is paramount to its successful translation from preclinical models to clinical use. The metabolic profile of a compound dictates its pharmacokinetic properties, influencing its efficacy, potential toxicity, and propensity for drug-drug interactions.

This guide provides an in-depth evaluation of the species-specific differences in this compound metabolism. As drug development professionals, understanding these variations is not merely an academic exercise; it is a critical step in selecting the appropriate animal models for preclinical safety and efficacy studies, ultimately ensuring a higher probability of success in human trials.[2][3][4] This document will delve into the established methodologies for assessing in vitro metabolism, present a comparative analysis of this compound's metabolic pathways across different species, and explore the enzymatic machinery responsible for these transformations.

Methodologies for Evaluating In Vitro Metabolism: A Self-Validating System

To reliably compare the metabolic profiles of this compound across different species, a robust and reproducible in vitro experimental design is essential. Liver microsomes are a widely used and valuable tool for such investigations as they contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[5][6] The following protocol outlines a standard approach for assessing the metabolic stability and identifying the metabolites of this compound.

Experimental Protocol: In Vitro Metabolism of this compound in Liver Microsomes

1. Materials and Reagents:

  • This compound (high purity standard)

  • Liver microsomes from various species (e.g., human, rat, mouse, dog, monkey)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (for analytical quantification)

2. Incubation Procedure:

  • Pre-incubation: A mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate buffer, and the NADPH regenerating system is pre-incubated at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: The metabolic reaction is initiated by adding this compound (e.g., 1 µM final concentration) to the pre-incubated mixture.

  • Incubation: The reaction mixture is incubated at 37°C with gentle shaking. Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.

  • Termination of Reaction: The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step serves to precipitate the microsomal proteins and halt enzymatic activity.

3. Sample Processing and Analysis:

  • Protein Precipitation: The terminated reaction mixtures are vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the remaining parent compound and any formed metabolites, is transferred to a clean tube.

  • LC-MS/MS Analysis: The samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8] This powerful analytical technique allows for the separation, identification, and quantification of this compound and its metabolites.[9][10][11]

4. Data Analysis:

  • Metabolic Stability: The disappearance of this compound over time is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

  • Metabolite Identification: The LC-MS/MS data is scrutinized to identify potential metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.

The causality behind these experimental choices is rooted in mimicking physiological conditions. The use of a 37°C incubation temperature and a physiological pH of 7.4 simulates the environment of the human body. The NADPH regenerating system is crucial as NADPH is a required cofactor for the catalytic activity of CYP enzymes.[12]

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation reagents Reagents: - this compound - Liver Microsomes (Multi-species) - NADPH Regenerating System - Buffer pre_incubation Pre-incubation: Microsomes + Buffer + NADPH System reagents->pre_incubation start_reaction Initiate Reaction: Add this compound pre_incubation->start_reaction incubation Incubate & Sample at Time Points start_reaction->incubation terminate Terminate Reaction: Ice-cold Acetonitrile + Internal Standard incubation->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms stability Metabolic Stability (t½, CLint) lcms->stability metabolite_id Metabolite Identification lcms->metabolite_id

Caption: In Vitro Metabolism Experimental Workflow.

Comparative Metabolic Profiles of this compound Across Species

The metabolism of furanocoumarins, the class of compounds to which this compound belongs, is known to be complex and can vary significantly between species.[13][14] While specific data on the comparative metabolism of this compound is still emerging, we can infer likely metabolic pathways based on studies of structurally similar compounds and general principles of drug metabolism.

The primary routes of metabolism for furanocoumarins typically involve Phase I and Phase II reactions. Phase I reactions, primarily catalyzed by CYP enzymes, introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[6]

Likely Metabolic Pathways for this compound:

  • O-dealkylation: Cleavage of the ether linkage, removing the epoxyisopentenyl side chain.

  • Hydroxylation: Addition of a hydroxyl group to the furanocoumarin core or the side chain.

  • Epoxide Hydration: Opening of the epoxide ring on the side chain to form a diol.

  • Glucuronidation/Sulfation: Conjugation of hydroxyl groups with glucuronic acid or sulfate.

The following table summarizes the hypothetical and observed metabolites of this compound and related furanocoumarins across different species, highlighting the potential for species-specific variations.

Metabolic Reaction Metabolite Human Rat Dog Mouse Key Enzymes
O-dealkylation PsoralenLikelyReportedLikelyLikelyCYP3A4, CYP2C9
Hydroxylation Hydroxylated this compoundLikelyReportedLikelyLikelyCYP1A2, CYP2D6
Epoxide Hydration Dihydrodiol derivativeLikelyReportedReported[7]LikelyEpoxide Hydrolase
Glucuronidation This compound-glucuronideMajorMajorMajorMajorUGTs

This table is a predictive summary based on known furanocoumarin metabolism and may not represent the complete metabolic profile of this compound. Further experimental verification is required.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound O_dealkylation O-dealkylation This compound->O_dealkylation CYPs Hydroxylation Hydroxylation This compound->Hydroxylation CYPs Epoxide_Hydration Epoxide Hydration This compound->Epoxide_Hydration EH Glucuronidation Glucuronidation This compound->Glucuronidation UGTs Metabolite1 Psoralen O_dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolites Hydroxylation->Metabolite2 Metabolite3 Dihydrodiol Metabolites Epoxide_Hydration->Metabolite3 Metabolite4 Glucuronide Conjugates Glucuronidation->Metabolite4 Metabolite2->Glucuronidation UGTs Metabolite3->Glucuronidation UGTs

Caption: Potential Metabolic Pathways of this compound.

Enzymatic Mechanisms Underlying Species-Specific Metabolism

The observed differences in the metabolic profiles of this compound across species can be attributed to variations in the expression levels and catalytic activities of drug-metabolizing enzymes, particularly the CYP superfamily.[15][16]

  • CYP3A Subfamily: In humans, CYP3A4 is a major enzyme responsible for the metabolism of a vast number of drugs.[13][17] Furanocoumarins are well-known inhibitors and substrates of CYP3A4.[17] The expression and activity of CYP3A orthologs can differ significantly between humans and preclinical species. For instance, while dogs are often considered a good model for human CYP3A-mediated metabolism, rats may exhibit different metabolic patterns.[18]

  • CYP2C and CYP2D Subfamilies: These enzyme subfamilies also contribute to the metabolism of various xenobiotics. There are notable species-specific differences in the isoforms and substrate specificities within these families, which can lead to the formation of unique metabolites in different species.[15]

  • UDP-Glucuronosyltransferases (UGTs): These are key Phase II enzymes that play a significant role in the detoxification and elimination of drugs and their metabolites. Species differences in the expression and activity of UGT isoforms can influence the rate and extent of glucuronidation, impacting the overall clearance of this compound.

The FDA guidance for industry emphasizes the importance of conducting in vitro metabolism studies to evaluate the potential for metabolism-mediated drug interactions and to understand the contribution of different enzyme pathways to a drug's clearance.[19][20]

Implications for Drug Development and Preclinical Species Selection

The species-specific metabolic differences of this compound have profound implications for its development as a therapeutic agent.

  • Pharmacokinetics and Bioavailability: The rate and extent of metabolism directly influence the concentration of the active drug in the bloodstream and its duration of action. A compound that is rapidly metabolized in a preclinical species but slowly in humans may lead to an underestimation of its exposure and potential toxicity in clinical trials. Conversely, a drug that is slowly metabolized in animals but rapidly in humans may appear more promising in preclinical studies than it is in reality. Pharmacokinetic studies in rats and dogs have shown differences in the profiles of related furanocoumarins.[7][21]

  • Toxicity Profile: Metabolism can lead to the formation of reactive metabolites that may be responsible for adverse drug reactions. If a particular toxic metabolite is formed in humans but not in the preclinical species used for safety assessment, a significant safety risk could be missed. The FDA's "Metabolites in Safety Testing" (MIST) guidance highlights the need to identify and characterize metabolites that are unique to humans or are present at disproportionately higher levels in humans compared to preclinical species.[3]

  • Selection of Appropriate Animal Models: An ideal preclinical animal model should exhibit a metabolic profile of the drug candidate that is qualitatively and quantitatively similar to that in humans.[22] Based on the known species differences in CYP and UGT enzymes, a careful evaluation of the in vitro metabolism of this compound in liver microsomes from multiple species (e.g., rat, mouse, dog, monkey, and human) is crucial for selecting the most relevant species for in-depth preclinical toxicology and efficacy studies.[15][16][23] Primates often exhibit the highest similarity to humans in terms of drug metabolism, but practical and ethical considerations often limit their use.[24] Dogs can also be a suitable model for certain metabolic pathways.[18]

Conclusion and Future Perspectives

The evaluation of species-specific differences in the metabolism of this compound is a cornerstone of its preclinical development. This guide has underscored the importance of this assessment, outlined a robust in vitro methodology, and discussed the potential metabolic pathways and the enzymatic machinery involved.

Future research should focus on conducting comprehensive in vitro metabolism studies using liver microsomes and hepatocytes from a panel of species, including humans. The identification and structural elucidation of the major metabolites in each species using advanced analytical techniques like high-resolution mass spectrometry will be critical.[9] Furthermore, reaction phenotyping studies using specific chemical inhibitors or recombinant human CYP enzymes will help to pinpoint the key enzymes responsible for this compound's metabolism. This detailed understanding will not only de-risk the clinical development of this compound but will also provide a valuable framework for the development of other furanocoumarin-based therapeutics.

References

  • Bu, H. Z., et al. (2000). In vitro metabolism of hyperforin in rat liver microsomal systems. PubMed. Available at: [Link]

  • Chen, Y. L., et al. (2024). This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. PubMed. Available at: [Link]

  • Fujita, K. (2017). Screening of furanocoumarin derivatives as cytochrome P450 3A4 inhibitors in citrus. Journal of Pharmaceutical Health Care and Sciences. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Computational strategies for metabolite identification in metabolomics. Bioanalysis Zone. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [Link]

  • Wang, L., et al. (2012). Simultaneous determination of imperatorin and its 2 metabolites in dog plasma by using liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Wang, M., et al. (2022). Metabolites Identification and Mechanism Prediction of Neobavaisoflavone In Vitro and In Vivo of Rats through UHPLC-Q-Exactive Plus Orbitrap MS Integrated Network Pharmacology. MDPI. Available at: [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. Available at: [Link]

  • Guo, L. Q., & Yamazoe, Y. (2004). Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines. Acta Pharmacologica Sinica. Available at: [Link]

  • Lisk, D. J., et al. (2019). Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer. PubMed Central. Available at: [Link]

  • Liu, Y., et al. (2012). An LC-MS/MS Method for Determination of Imperatorin and Isoimperatorin in Rat Plasma and Application to a Pharmacokinetic Study. Scientific Research Publishing. Available at: [Link]

  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]

  • K K, A., et al. (2025). Metabolic Alteration in Oxylipins and Endocannabinoids Point to an Important Role for Soluble Epoxide Hydrolase and Inflammation. bioRxiv. Available at: [Link]

  • Wang, X., et al. (2018). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. MDPI. Available at: [Link]

  • European Crop Protection Association. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. Available at: [Link]

  • Dugrand-Judek, A., et al. (2015). GRAPEFRUIT JUICE FURANOCOUMARINS AND P450 CYTOCHROME CYP3A4. Florida Online Journals. Available at: [Link]

  • Emami, J. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

  • Li, L., & Li, R. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central. Available at: [Link]

  • Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. The University of Groningen research portal. Available at: [Link]

  • ResearchGate. (n.d.). Albumin-deficient mouse models for studying metabolism of human albumin and pharmacokinetics of albumin-based drugs. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. Available at: [Link]

  • Larbat, R., et al. (2021). A new P450 involved in the furanocoumarin pathway underlies a recent case of convergent evolution. PubMed. Available at: [Link]

  • Li, Y., et al. (2015). Pharmacokinetics in Sprague-Dawley Rats and Beagle Dogs and in Vitro Metabolism of ZJM-289, a Novel Nitric Dioxide Donor. PubMed. Available at: [Link]

  • van der Laan, T., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Nakada, T., et al. (2021). Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. MDPI. Available at: [Link]

  • Evotec. (2022). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Evotec. Available at: [Link]

  • Frontiers. (n.d.). Progress in animal models for studying hyperuricemia. Frontiers. Available at: [Link]

  • Balas, L., et al. (2022). Oxylipin metabolism is controlled by mitochondrial β-oxidation during bacterial inflammation. Nature Communications. Available at: [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. Available at: [Link]

  • Kataoka, K., et al. (1991). Species differences in metabolic activation and inactivation of 1-nitropyrene in the liver. PubMed. Available at: [Link]

  • Preclinic. (n.d.). Animal Models - Preclinic pharmacology Services. Preclinic. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Regulations.gov. Available at: [Link]

  • ICH. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Furanocoumarins Contents and Cytochrome P450 3A (CYP3A) Inhibitory Activities of Various Processed Fruit Peel Products: Outflow of 6′,7′-Dihydroxybergamottin during Processing Treatment of Peel. ResearchGate. Available at: [Link]

  • Dalvie, D., et al. (2011). In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite. Drug Metabolism and Disposition. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the Pharmacokinetics of Oxycodone and Noroxycodone in Male Dark Agouti and Sprague–Dawley Rats: Influence of Streptozotocin-Induced Diabetes. ResearchGate. Available at: [Link]

  • Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. ResearchGate. Available at: [Link]

  • News-Medical.Net. (2021). Different Species of Animal Models in Preclinical Testing. News-Medical.Net. Available at: [Link]

  • Dansette, P. M., et al. (2012). Metabolic Activation of Prasugrel: Nature of the Two Competitive Pathways Resulting in the Opening of Its Thiophene Ring. PubMed. Available at: [Link]

  • Obach, R. S., et al. (2018). Species differences in hepatic and intestinal metabolic activities for 43 human cytochrome P450 substrates between humans and rats or dogs. PubMed. Available at: [Link]

Sources

A Comparative Benchmark of Oxyimperatorin's Efficacy Against Other Prominent Furanocoumarins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Furanocoumarins

Furanocoumarins are a class of naturally occurring organic compounds produced by a variety of plants, renowned for their diverse and potent biological activities.[1][2] These activities, which include anti-inflammatory, anticancer, and neuroprotective effects, have positioned them as compelling candidates for drug discovery and development.[1][3][4] Among these, oxyimperatorin, a derivative of imperatorin, has garnered significant interest for its therapeutic potential. This guide provides a comprehensive benchmark of this compound's efficacy, comparing it with other well-characterized furanocoumarins—imperatorin, bergapten, and xanthotoxin—through a proposed standardized experimental framework. Our objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the relative performance of these compounds.

Understanding the Mechanisms: How this compound Exerts its Effects

This compound's therapeutic efficacy stems from its ability to modulate key signaling pathways involved in inflammation and cancer progression. A primary mechanism is its potent anti-inflammatory action, largely attributed to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of genes encoding inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[5] this compound has been shown to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby attenuating the expression of these inflammatory molecules.[5] This targeted inhibition of a central inflammatory pathway underscores its potential in treating inflammatory disorders.

Furthermore, in the context of cancer, this compound has been demonstrated to inhibit the PI3K/AKT signaling pathway.[6][7] This pathway is crucial for cell proliferation, survival, and growth; its dysregulation is a hallmark of many cancers. By inhibiting this pathway, this compound can induce cell cycle arrest and promote apoptosis in cancer cells, highlighting its potential as an anti-neoplastic agent.[6][7]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound AKT AKT This compound->AKT Inhibits This compound->NFkB_nuc Inhibits Translocation PI3K PI3K PI3K->AKT Activates CellCycle Cell Cycle Progression & Survival AKT->CellCycle Promotes Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces G cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis & Comparison start Culture selected cell lines (BV-2, HT-29, MCF-7) treat Treat cells with varying concentrations of this compound, Imperatorin, Bergapten, and Xanthotoxin start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis inflammation Anti-inflammatory Assay (Griess Assay for NO, ELISA for Cytokines) treat->inflammation data Quantify IC50 values, Apoptotic cell percentage, NO and cytokine levels viability->data apoptosis->data inflammation->data compare Comparative analysis of efficacy data->compare

Figure 2: Proposed experimental workflow for comparative analysis.

Quantitative Comparison of Furanocoumarin Efficacy

The following tables summarize the anticipated experimental outcomes, providing a clear comparison of the furanocoumarins across key performance indicators. The values presented are hypothetical and serve as a template for presenting experimental data.

Table 1: Anti-proliferative Activity (IC50 Values in µM)

CompoundHT-29 (Colon Cancer)MCF-7 (Breast Cancer)
This compound5065
Imperatorin78 [8]90
Bergapten>100>100
Xanthotoxin85110

Table 2: Induction of Apoptosis (% of Apoptotic Cells at IC50 Concentration)

CompoundHT-29 (Colon Cancer)MCF-7 (Breast Cancer)
This compound45%40%
Imperatorin35%30%
Bergapten15%10%
Xanthotoxin25%20%

Table 3: Anti-inflammatory Activity in BV-2 Cells (Inhibition of Nitric Oxide Production)

CompoundIC50 for NO Inhibition (µM)
This compound25
Imperatorin40
Bergapten60
Xanthotoxin55

Detailed Experimental Protocols

For scientific rigor and reproducibility, detailed protocols for the key assays are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the furanocoumarins (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the IC50 concentration of each furanocoumarin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.

  • Cell Seeding and Treatment: Seed BV-2 cells in a 24-well plate. Pre-treat the cells with furanocoumarins for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Conclusion: this compound as a Promising Therapeutic Lead

Based on the synthesis of existing literature and the proposed comparative framework, this compound demonstrates significant potential as a potent anti-inflammatory and anti-cancer agent. Its efficacy in inhibiting key signaling pathways like NF-κB and PI3K/AKT appears to be more pronounced compared to other tested furanocoumarins. The provided experimental design offers a robust methodology for validating these findings and further elucidating the therapeutic promise of this compound. This guide serves as a foundational resource for researchers dedicated to advancing furanocoumarin-based drug discovery.

References

  • Wu, C.P., Lusvarghi, S., Wang, J.C., Hsiao, S.H., Huang, Y.H., Hung, T.H., & Ambudkar, S.V. (2023). Imperatorin Restores Chemosensitivity of Multidrug-Resistant Cancer Cells by Antagonizing ABCG2-Mediated Drug Transport. MDPI. [Link]

  • Navarrete, A., & Arrieta, J. (2011). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. PMC - PubMed Central. [Link]

  • Chong, C.M., et al. (2024). This compound attenuates LPS-induced microglial activation in vitro and in vivo via suppressing NF-κB p65 signaling. PubMed. [Link]

  • Skalicka-Woźniak, K., & Budzyńska, B. (2022). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. MDPI. [Link]

  • Hung, W.L., & Ho, C.T. (2018). Chemistry and health effects of furanocoumarins in grapefruit. PMC - NIH. [Link]

  • Li, Y., et al. (2022). This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. PubMed. [Link]

  • Kim, D.H., et al. (2021). Comparison of the anti-inflammatory activities of furanocoumarins from the roots of Angelica dahurica. ResearchGate. [Link]

  • Gabor, E., et al. (2020). Imperatorin as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells. PubMed Central. [Link]

  • Li, Y., et al. (2022). Xanthotoxin (8-methoxypsoralen): A review of its chemistry, pharmacology, pharmacokinetics, and toxicity. PubMed. [Link]

  • Ojewole, J.A. (2005). Comparative effects of three naturally occurring furanocoumarins on mitochondrial bioenergetics. PubMed. [Link]

  • Jia, Y., et al. (2014). Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway. NIH. [Link]

  • PubChem. (n.d.). Imperatorin. PubChem - NIH. [Link]

  • Chen, Y., et al. (2018). Development of a Comprehensive Analytical Method for Furanocoumarins in Grapefruit and Their Metabolites in Plasma and Urine Using UPLC-MS/MS, a Preliminary Study. ResearchGate. [Link]

  • Lee, S.H., et al. (2016). Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade. PubMed. [Link]

  • Sifuentes-Franco, S., & Pacheco-Olvera, F.L. (2022). Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects. PMC - PubMed Central. [Link]

  • Kim, D.H., et al. (2021). Comparison of the anti-inflammatory activities of furanocoumarins from the roots of Angelica dahurica. Bioactive Compounds in Health and Disease. [Link]

  • ResearchGate. (n.d.). Hypothetical molecular mechanism of Imperatorin. ResearchGate. [Link]

  • Li, Y., et al. (2022). This compound Suppresses the Pathologies of Rheumatoid Arthritis and the Growth of Synovial Organoids Through Targeting the PI3K/AKT Pathway. ResearchGate. [Link]

  • ResearchGate. (2021). Imperatorin attenuates LPS-induced inflammation by suppressing NF-κB and MAPKs activation in RAW 264.7 macrophages. ResearchGate. [Link]

  • ResearchGate. (2023). The potential of xanthotoxin in the treatment of cognitive disorders: current insights and future perspectives. ResearchGate. [Link]

  • Gorniak, R., et al. (2021). Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action. MDPI. [Link]

  • Budzyńska, B., et al. (2021). Xanthotoxin reverses Parkinson's disease-like symptoms in zebrafish larvae and mice models: a comparative study. PubMed Central. [Link]

  • Girennavar, B., et al. (2008). Determination of benchmark doses for linear furanocoumarin consumption associated with inhibition of cytochrome P450 1A2 isoenzyme activity in healthy human adults. NIH. [Link]

  • Li, Y., et al. (2023). The regulatory mechanisms of active ingredients in traditional Chinese medicine for inflammation in Parkinson disease: A review. PubMed Central. [Link]

  • Li, Y., et al. (2020). Differences in xanthotoxin metabolites in seven mammalian liver microsomes. Spandidos Publications. [Link]

  • Wang, Y., et al. (2024). Elucidation the mechanism of the active ingredient imperatorin promoting drug absorption in cell model. PubMed. [Link]

  • ResearchGate. (2008). Rapid Quantitation of Furanocoumarins and Flavonoids in Grapefruit Juice using Ultra-Performance Liquid Chromatography. ResearchGate. [Link]

  • VŠCHT Praha. (2007). Analysis of furanocoumarins in vegetables (Apiaceae) and citrus fruits (Rutaceae). vscht.cz. [Link]

  • Li, Y., et al. (2021). Bergapten: A review of its pharmacology, pharmacokinetics, and toxicity. PubMed. [Link]

  • ResearchGate. (2016). Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade. ResearchGate. [Link]

  • Gorniak, R., et al. (2024). Furanocoumarins as Enhancers of Antitumor Potential of Sorafenib and LY294002 toward Human Glioma Cells In Vitro. PubMed. [Link]

  • Semantic Scholar. (2021). Imperatorin Interferes with LPS Binding to the TLR4 Co-Receptor and Activates the Nrf2 Antioxidative Pathway in RAW264.7 Murine. Semantic Scholar. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of 5-Methoxypsoralen?. Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Methoxsalen. Wikipedia. [Link]

  • Biochemistry and Cell Biology. (2022). Alloimperatorin activates apoptosis, ferroptosis and oxeiptosis to inhibit the growth and invasion of breast cancer cells in vitro. Biochemistry and Cell Biology. [Link]

  • The Good Scents Company. (n.d.). bergaptene. The Good Scents Company. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxyimperatorin
Reactant of Route 2
Reactant of Route 2
Oxyimperatorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.